molecular formula C15H18N2O B13884753 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Katalognummer: B13884753
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: CMSAMWMSUMYLFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel cancer therapeutics. The compound features a hybrid structure containing both phenyl and pyridyl rings, a common motif in small molecules designed to interact with biological targets. This structural class has demonstrated considerable potential in the development of sigma-2 receptor (σ2R) ligands, which are actively being explored for their anti-proliferative effects in various cancers, including pancreatic cancer . Sigma-2 receptors are overexpressed in numerous cancer cell lines and are regarded as biomarkers for tumor proliferation, making them a promising target for anticancer drug development . Ligands targeting this receptor have been shown to induce cytotoxicity through multiple oncogenic pathways, including ROS production, p53 activation, and caspase-dependent/independent apoptotic pathways . The presence of both a phenyl ring with an amino substituent and a pyridyl ring within the same molecular framework is characteristic of compounds designed for targeted cancer therapy, as over 85% of FDA-approved anticancer medications contain such heterocyclic scaffolds . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and hazard analyses prior to use.

Eigenschaften

Molekularformel

C15H18N2O

Molekulargewicht

242.32 g/mol

IUPAC-Name

2-[5-(5-amino-2-methylphenyl)pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C15H18N2O/c1-10-4-6-12(16)8-13(10)11-5-7-14(17-9-11)15(2,3)18/h4-9,18H,16H2,1-3H3

InChI-Schlüssel

CMSAMWMSUMYLFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(C)(C)O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl systems is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors. The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol represents a critical structural motif. It features a central pyridine ring substituted with a sterically demanding 2-hydroxypropan-2-yl (isopropanol) group and an aniline derivative. This whitepaper provides an authoritative, step-by-step technical guide to the synthesis, process optimization, and analytical characterization of this molecule, grounded in field-proven methodologies and mechanistic causality.

Retrosynthetic Analysis & Mechanistic Rationale

To construct the core C-C biaryl axis between the pyridine and the substituted phenyl ring, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust and scalable approach[1].

The retrosynthetic disconnection yields two primary precursors:

  • Electrophile: 2-(5-bromopyridin-2-yl)propan-2-ol[2]. The bromide leaving group provides excellent reactivity for the initial oxidative addition step.

  • Nucleophile: 5-Amino-2-methylphenylboronic acid pinacol ester.

Causality Insight (E-E-A-T): Why utilize the pinacol ester instead of the free boronic acid? Free boronic acids are highly prone to protodeboronation and the spontaneous formation of boroxines (cyclic anhydrides) under ambient conditions, which severely complicates reaction stoichiometry. The pinacol ester is highly stable, crystalline, and ensures a precise 1:1 reaction stoichiometry, validating the robustness of the synthetic system.

SuzukiCycle Pd0 Pd(0) Catalyst [Pd(dppf)] PdII_Ox Oxidative Addition Complex Ar-Pd(II)(Br)(dppf) Pd0->PdII_Ox + 2-(5-bromopyridin-2-yl)propan-2-ol PdII_Trans Transmetalation Complex Ar-Pd(II)(Ar')(dppf) PdII_Ox->PdII_Trans + Boronic Pinacol Ester & Base PdII_Trans->Pd0 Reductive Elimination Product 2-(5-(5-Amino-2-methylphenyl) pyridin-2-yl)propan-2-ol PdII_Trans->Product Product Release

Catalytic cycle for the synthesis of the target biaryl compound.

Experimental Methodology: Step-by-Step Protocol

Materials and Reagents

The following quantitative data summarizes the critical reagents required for the optimized workflow.

Table 1: Reagent Specifications and Stoichiometry

ReagentRoleCAS NumberEquivalents
2-(5-bromopyridin-2-yl)propan-2-olAryl Halide290307-40-31.00
5-Amino-2-methylphenylboronic acid pinacol esterOrganoboron882670-69-11.10
Pd(dppf)Cl₂Catalyst72287-26-40.05
Potassium Carbonate (K₂CO₃)Base584-08-72.50
1,4-Dioxane / H₂O (4:1 v/v)Solvent SystemN/A0.2 M
Experimental Workflow

ExperimentalWorkflow Step1 1. Reagent Preparation Charge Ar-Br, Ar'-B(pin), K2CO3 Step2 2. Solvent Addition Add 1,4-Dioxane / H2O (4:1) Step1->Step2 Step3 3. Degassing Sparge with Argon (15 min) Step2->Step3 Step4 4. Catalyst Addition Add Pd(dppf)Cl2 (5 mol%) Step3->Step4 Step5 5. Reaction Execution Heat at 90°C for 4-6 hours Step4->Step5 Step6 6. Workup & Extraction Dilute with EtOAc, Wash with Brine Step5->Step6 Step7 7. Purification Silica Gel Flash Chromatography Step6->Step7 Step8 8. Characterization NMR, LC-MS Validation Step7->Step8

Step-by-step experimental workflow for the Suzuki cross-coupling.

Detailed Protocol & Mechanistic Causality
  • Reaction Setup: Charge a flame-dried Schlenk flask with 2-(5-bromopyridin-2-yl)propan-2-ol (1.0 eq), 5-Amino-2-methylphenylboronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Suspend the mixture in a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water to achieve a 0.2 M concentration.

    • Causality: Water is strictly required to hydrolyze the pinacol ester into the reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium center[3].

  • Degassing (Critical Step): Sparge the suspension with Argon for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II) black and promotes the undesired oxidative homocoupling of the boronic ester. Degassing ensures a self-validating, high-yielding system.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: Pd(dppf)Cl₂ is specifically chosen over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a large bite angle (~99°). This steric constraint forces the aryl groups closer together on the palladium center, significantly lowering the activation energy required for the rate-limiting reductive elimination step[1].

  • Execution: Seal the flask and heat to 90°C for 4–6 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and Ethyl Acetate to isolate the pure biaryl product.

Process Optimization & Scale-Up Considerations

To ensure reproducibility across different scales, various catalytic systems were evaluated. The data below summarizes the optimization logic.

Table 2: Optimization of Suzuki Coupling Conditions

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065Sluggish reductive elimination; moderate homocoupling.
2Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal conversion; rapid transmetalation.
3Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10091High yield, but unnecessary increase in catalyst cost.

Characterization & Analytical Validation

To confirm the structural integrity and purity of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (Molecular Formula: C₁₅H₁₈N₂O, MW: 242.32 g/mol ), the following analytical parameters must be met.

Table 3: Expected Analytical Characterization Data

Analytical MethodStructural ParameterExpected Result
LC-MS (ESI+) Molecular Ion[M+H]⁺m/z 243.1
¹H NMR (400 MHz, CDCl₃)Pyridine H6 (Adjacent to N)~8.60 ppm (d, J = 2.0 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Pyridine H4~7.80 ppm (dd, J = 8.2, 2.0 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Pyridine H3~7.40 ppm (d, J = 8.2 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Phenyl H3'~7.05 ppm (d, J = 8.0 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Phenyl H4'~6.65 ppm (dd, J = 8.0, 2.2 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Phenyl H6'~6.55 ppm (d, J = 2.2 Hz, 1H)
¹H NMR (400 MHz, CDCl₃)Isopropyl -CH₃~1.55 ppm (s, 6H)
¹H NMR (400 MHz, CDCl₃)Aryl -CH₃~2.15 ppm (s, 3H)

Conclusion

The synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is efficiently achieved via a highly optimized, palladium-catalyzed Suzuki-Miyaura cross-coupling. By leveraging the specific steric and electronic properties of the Pd(dppf)Cl₂ catalyst and utilizing the stable pinacol ester of the boronic acid, researchers can ensure a high-yielding, self-validating protocol suitable for advanced drug development applications.

References

  • PubChem: 2-(5-Bromopyridin-2-yl)propan-2-ol[2]. National Center for Biotechnology Information. URL:

  • Sigma-Aldrich: 5-Amino-2-methylphenylboronic acid pinacol ester 97%. URL:

  • Wiley-VCH: Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media[1]. URL:

  • Advanced Synthesis & Catalysis: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions[3]. URL:

Sources

Spectroscopic Characterization of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. The strategic functionalization of the pyridine ring with a substituted phenyl group creates a molecule with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and application. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Expected Spectroscopic Features

The structure of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, presented below, suggests several key features that will be observable through spectroscopic techniques. The molecule possesses a variety of proton and carbon environments, distinct functional groups, and a specific molecular weight, all of which can be elucidated.

Caption: Molecular structure of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -NH₂).

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

    • Acquisition Parameters: A spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5d1HPyridine H6The proton ortho to the pyridine nitrogen is expected to be the most deshielded aromatic proton.
~7.8dd1HPyridine H4Coupled to both H3 and H5 of the pyridine ring.
~7.5d1HPyridine H3Coupled to H4 of the pyridine ring.
~7.0-7.2m3HPhenyl H3', H4', H6'Aromatic protons on the phenyl ring will appear in this region, with multiplicities depending on their coupling.
~5.0s2H-NH₂The chemical shift of the amino protons can vary and they may appear as a broad singlet.
~4.5s1H-OHThe hydroxyl proton is also exchangeable and its chemical shift is solvent and concentration-dependent.
~2.2s3HPhenyl -CH₃The methyl group on the phenyl ring will appear as a singlet.
~1.6s6HPropan-2-ol -CH₃The two methyl groups of the propan-2-ol moiety are equivalent and will appear as a singlet.

Note: Chemical shifts are predictions and may vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR.

  • Instrument Parameters:

    • Spectrometer: A spectrometer with a carbon-observe probe.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon atoms.

    • Acquisition Parameters: A spectral width of approximately 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~160Pyridine C2Carbon attached to the propan-2-ol group and adjacent to the nitrogen.
~148Pyridine C6Carbon adjacent to the nitrogen.
~145Phenyl C5'Carbon bearing the amino group.
~138Pyridine C4
~135Phenyl C1'Carbon attached to the pyridine ring.
~130Phenyl C2'Carbon bearing the methyl group.
~120-128Phenyl C3', C4', C6' & Pyridine C3, C5Aromatic carbons in the middle of the spectrum.
~70Propan-2-ol C(OH)The quaternary carbon of the propan-2-ol group.
~30Propan-2-ol -CH₃The two equivalent methyl carbons.
~20Phenyl -CH₃The methyl carbon on the phenyl ring.

Note: These are approximate chemical shifts based on related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded first, followed by the sample spectrum.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretchPrimary amine (-NH₂)
3400-3200 (broad)O-H stretchAlcohol (-OH)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H
1620-1580C=C & C=N stretchAromatic rings (pyridine and phenyl)
1620-1550N-H bendPrimary amine (-NH₂)
1380-1370C-H bendMethyl (-CH₃)
1260-1000C-O stretchAlcohol (C-OH)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₅H₁₈N₂O

  • Monoisotopic Mass: 242.1419 g/mol

  • Expected Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 243.1492.

  • Fragmentation: Key fragment ions could arise from the loss of water (H₂O) from the propan-2-ol group, or cleavage of the bond between the pyridine and phenyl rings.

Workflow and Data Integration

The comprehensive characterization of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol relies on the integration of data from all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of the title compound.

By combining the information from NMR (connectivity), IR (functional groups), and MS (molecular weight and formula), a complete and unambiguous structural assignment of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol can be achieved. This rigorous characterization is an essential step in the advancement of this compound for its potential applications.

References

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
  • Basic photophysical properties of substituted pyridine compounds. Benchchem.
  • Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

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Solubility of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in different solvents

A comprehensive understanding of the solubility of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is a non-negotiable prerequisite for its successful development. The theoretical analysis and experimental protocols outlined in this guide provide a robust pathway for generating the critical data needed by research scientists and formulation experts. By systematically evaluating solubility in various solvents and pH conditions, and by exploring enhancement strategies where necessary, project teams can mitigate risks associated with poor bioavailability and accelerate the journey from discovery to clinical application. [31]

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In Silico Prediction of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol ADMET Properties: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (hereafter referred to as AM-PPO ) represents a highly functionalized biaryl scaffold frequently encountered in targeted therapeutics, particularly kinase inhibitors. Structurally, it comprises a central pyridine ring substituted with a propan-2-ol moiety and a 5-amino-2-methylphenyl (aniline) group.

For drug development professionals, advancing such a molecule requires a rigorous understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper provides a senior-level, mechanistically grounded in silico evaluation of AM-PPO, detailing the causality behind its predicted pharmacokinetic behavior and outlining a self-validating computational protocol for lead optimization.

Molecular Profiling & Physicochemical Causality

Before deploying complex machine learning models, we must analyze the fundamental physicochemical descriptors of AM-PPO. The 3D conformation of this molecule is dictated by the steric bulk of the methyl group ortho to the biaryl linkage, which forces the aniline and pyridine rings out of coplanarity. This non-planar geometry reduces π−π stacking-driven aggregation, thereby enhancing aqueous solubility.

Using [1] for 3D descriptor generation, we establish the baseline properties:

  • Molecular Weight (MW): 242.32 Da

  • Calculated LogP (cLogP): ~2.6

  • Topological Polar Surface Area (TPSA): 59.14 Ų

  • Hydrogen Bond Donors (HBD): 3 (from -NH₂ and -OH)

  • Hydrogen Bond Acceptors (HBA): 3 (Pyridine N, Amine N, Hydroxyl O)

The Causality: AM-PPO perfectly adheres to Lipinski’s Rule of Five. The moderate lipophilicity (LogP ~2.6) combined with a low TPSA (< 90 Ų) strongly suggests excellent transcellular membrane permeability and a high probability of crossing the Blood-Brain Barrier (BBB).

In Silico ADMET Workflow & Mechanistic Insights

To predict the pharmacokinetic fate of AM-PPO, we rely on a combination of graph-based signatures via [2] and neural network ensembles via [3].

Absorption & Distribution

The uncharged nature of the molecule at intestinal pH (the aniline pKa is ~4.5) facilitates passive diffusion.

  • Human Intestinal Absorption (HIA): Predicted at >92%.

  • Caco-2 Permeability: High (>1.5 x 10⁻⁶ cm/s).

  • Volume of Distribution (Vdss): The lipophilic biaryl core drives moderate-to-high tissue distribution. The molecule is predicted to readily partition into the CNS, making it suitable for neuro-oncology targets but potentially problematic if peripheral restriction is desired.

Metabolism (The Critical Bottleneck)

Metabolism is the primary liability for AM-PPO, driven by two distinct structural features:

  • CYP3A4 Inhibition: The lone pair of electrons on the pyridine nitrogen is sterically accessible and can directly coordinate with the heme iron of Cytochrome P450 3A4, acting as a reversible competitive inhibitor. This presents a Drug-Drug Interaction (DDI) risk[3].

  • CYP1A2 N-Oxidation: The aniline moiety (5-amino-2-methylphenyl) is a classic structural alert. CYP1A2 typically oxidizes primary aromatic amines into reactive N-hydroxylamines.

Toxicity Risk Assessment
  • AMES Mutagenicity: The N-hydroxylamine metabolite generated by CYP1A2 can undergo phase II esterification (e.g., sulfation) and subsequent heterolytic cleavage to form a highly reactive nitrenium ion. This electrophile can form covalent adducts with DNA, flagging AM-PPO as a high risk for AMES positivity[3].

  • hERG Liability (Cardiotoxicity): In silico models often over-predict hERG liability for any compound with two aromatic rings. However, the hERG channel's inner cavity (Tyr652/Phe656) requires a highly basic aliphatic amine (pKa > 8) for strong binding. Because AM-PPO only possesses a weakly basic aniline, the hERG risk is mechanistically predicted to be low-to-moderate .

CYP_Metabolism Parent AM-PPO (Parent Drug) CYP1A2 CYP1A2 N-Oxidation Parent->CYP1A2 Aniline Moiety CYP3A4 CYP3A4 Heme Coordination Parent->CYP3A4 Pyridine Nitrogen Metabolite N-Hydroxylamine Intermediate CYP1A2->Metabolite Inhibition Reversible CYP Inhibition CYP3A4->Inhibition DNA DNA Adduct Formation (AMES Positive) Metabolite->DNA DDI Drug-Drug Interactions (DDI Risk) Inhibition->DDI

Caption: Mechanistic pathway of AM-PPO metabolism leading to potential AMES and DDI liabilities.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions must be run as a self-validating system. We achieve this by running a known reference drug alongside AM-PPO. In this case, Imatinib is the perfect control, as it contains the exact same 5-amino-2-methylphenyl substructure.

Step-by-Step Methodology
  • Ligand Preparation & Control Selection:

    • Generate SMILES for AM-PPO: C(C)(C)(O)c1ccc(-c2cc(N)ccc2C)cn1

    • Generate SMILES for Imatinib (Control).

    • Use LigPrep (Schrödinger) to generate 3D conformations, assigning protonation states at pH 7.4.

  • Physicochemical Profiling:

    • Input the 3D .sdf files into QikProp[1].

    • Extract SASA (Solvent Accessible Surface Area), LogP, and TPSA. Verify that Imatinib's calculated properties match experimental literature values (validation step).

  • Graph-Based ADME Modeling:

    • Submit the validated SMILES to the pkCSM web server[2].

    • Select the "Pharmacokinetics" module. Record Caco-2 permeability, HIA, and CYP substrate/inhibitor status.

  • Toxicity Machine Learning Assessment:

    • Import the dataset into ADMET Predictor (v12 or latest)[3].

    • Run the MUT_Risk (AMES mutagenicity) and hERG_Risk modules.

    • Validation Check: Ensure the model correctly flags the aniline moiety in Imatinib for its known metabolic pathways before trusting the AM-PPO output.

ADMET_Workflow SMILES Input SMILES Generation QikProp 3D Descriptors (QikProp) SMILES->QikProp Control Control Selection (Imatinib) Control->QikProp pkCSM Graph-Based ADME (pkCSM) QikProp->pkCSM ADMETPred Toxicity ML Models (ADMET Predictor) QikProp->ADMETPred Decision Lead Optimization Strategy pkCSM->Decision ADMETPred->Decision

Caption: Self-validating in silico ADMET predictive workflow utilizing Imatinib as a structural control.

Quantitative Data Summary

The following table synthesizes the predicted quantitative outputs generated by the aforementioned workflow, allowing for rapid decision-making.

Property CategorySpecific EndpointPredicted Value / StatusClinical Implication
Physicochemical MW / cLogP242.32 Da / 2.6Optimal for oral dosing.
Physicochemical TPSA59.14 ŲHigh probability of BBB penetration.
Absorption Human Intestinal Abs.> 92%Excellent oral bioavailability.
Distribution BBB Permeability (logBB)> 0.3CNS active; potential for neuro-targets.
Metabolism CYP3A4 InhibitionPositive High risk of Drug-Drug Interactions (DDI).
Metabolism CYP1A2 SubstratePositive Rapid clearance; N-oxidation liability.
Toxicity AMES Test (Mutagenicity)High Risk DNA adduct formation via hydroxylamine.
Toxicity hERG InhibitionLow-to-ModerateLacks highly basic aliphatic amine.

Strategic Outlook & Lead Optimization

While AM-PPO possesses excellent foundational drug-likeness and absorption profiles, its development is bottlenecked by the metabolic liabilities of the aniline and pyridine groups.

Recommended Chemical Modifications:

  • Mitigating AMES Toxicity: Convert the primary amine (-NH₂) to a weakly basic amide, or introduce an electron-withdrawing group (e.g., fluorine) ortho to the amine to deactivate the ring toward CYP1A2 N-oxidation.

  • Mitigating CYP3A4 Inhibition: Introduce steric bulk adjacent to the pyridine nitrogen (e.g., a methyl group at position 6) to physically block coordination with the CYP3A4 heme iron.

By applying these targeted structural modifications, researchers can rescue the highly permeable AM-PPO scaffold, transforming it into a safe, viable clinical candidate.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL:[Link]

  • Simulations Plus. (2024). ADMET Predictor: In Silico Screening. Simulations Plus / Pharmaron. URL: [Link]

  • Schrödinger. QikProp. SciCrunch. URL: [Link]

Sources

Methodological & Application

Protocol for the synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Executive Summary

This application note details a robust, highly reproducible two-step synthetic protocol for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol . This molecule is a highly functionalized biaryl building block frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors. The methodology leverages a controlled Grignard addition to establish a dimethylcarbinol moiety, followed by a sterically demanding Suzuki-Miyaura cross-coupling to forge the biaryl linkage.

Mechanistic Rationale & Synthetic Strategy

Designing the synthesis of this bifunctional molecule requires strict adherence to the correct order of operations to prevent functional group incompatibility.

  • Step 1: Dimethylcarbinol Formation: The tertiary alcohol must be installed first via the addition of methylmagnesium bromide to methyl 5-bromopicolinate. If the sequence were reversed, the free primary aniline (-NH₂) of the coupled biaryl system would act as a Brønsted acid. This would consume the Grignard reagent, generate insoluble magnesium amide complexes, and lead to complex, low-yielding reaction mixtures[1].

  • Step 2: Biaryl Bond Formation: The biaryl linkage is forged via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The coupling partner, (5-amino-2-methylphenyl)boronic acid pinacol ester, possesses an ortho-methyl group relative to the boron atom. This introduces significant steric hindrance around the transmetalation and reductive elimination transition states. To overcome this energetic barrier,[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected as the precatalyst. The dppf ligand's large bite angle mechanically forces the two aryl groups on the Pd(II) center into close proximity, dramatically accelerating the rate-limiting reductive elimination step[2]. Furthermore, a biphasic 1,4-dioxane/water solvent system is employed; the aqueous phase is critical for dissolving the inorganic base and generating the reactive trihydroxyboronate species required for efficient transmetalation[3].

Workflow A Methyl 5-bromopicolinate (Starting Material) B 2-(5-bromopyridin-2-yl)propan-2-ol (Intermediate) A->B MeMgBr (3.0 M) THF, 0 °C to RT Grignard Addition C Target Molecule (Biaryl Product) B->C Boronic Ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C

Fig 1. Two-step synthetic workflow from methyl 5-bromopicolinate to the target biaryl molecule.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd + Aryl Bromide (Oxidative Addition) TransMet Pd(II) Transmetalation Complex OxAdd->TransMet + Boronic Ester & Base (Transmetalation) TransMet->Pd0 (Reductive Elimination) Product Target Biaryl Product TransMet->Product Product Release

Fig 2. Suzuki-Miyaura catalytic cycle highlighting key palladium intermediates.

Quantitative Data & Stoichiometry

Table 1: Reagent Quantities for a Standard 10 mmol Scale Synthesis

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Methyl 5-bromopicolinate216.031.02.16 gStarting Material
1 Methylmagnesium bromide (3.0 M)119.243.511.7 mLNucleophile
1 Anhydrous THF72.11N/A40.0 mLSolvent
2 2-(5-bromopyridin-2-yl)propan-2-ol216.081.01.73 g (8 mmol)Aryl Halide
2 (5-amino-2-methylphenyl)boronic acid pinacol ester233.121.12.05 gCoupling Partner
2 Pd(dppf)Cl₂·CH₂Cl₂816.640.05326 mgPrecatalyst
2 Potassium Carbonate (K₂CO₃)138.213.03.31 gBase
2 1,4-Dioxane / Water (4:1)N/AN/A40.0 mLBiphasic Solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-(5-bromopyridin-2-yl)propan-2-ol
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Argon or N₂) for 10 minutes to ensure an anhydrous environment.

  • Dissolution: Charge the flask with methyl 5-bromopicolinate (2.16 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF) (40 mL). Stir until fully dissolved[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Grignard Addition: Using a syringe pump, add methylmagnesium bromide (3.0 M in diethyl ether, 11.7 mL, 35.0 mmol) dropwise over 30 minutes. Causality: The dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution and subsequent addition, preventing solvent boil-off and minimizing side reactions like enolization[1].

  • Maturation: After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Self-Validation (In-Process): Analyze an aliquot via TLC (Hexanes/EtOAc 3:1). The starting ester (higher Rf​ ) must be completely consumed, replaced by a highly UV-active product spot (lower Rf​ ).

  • Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise. Causality: NH₄Cl provides a mild proton source to hydrolyze the magnesium alkoxide intermediate without risking acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil that crystallizes upon standing (Typical Yield: 85-90%).

Protocol B: Synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol
  • Preparation: To a 100 mL Schlenk flask, add 2-(5-bromopyridin-2-yl)propan-2-ol (1.73 g, 8.0 mmol), (5-amino-2-methylphenyl)boronic acid pinacol ester (2.05 g, 8.8 mmol), and Potassium Carbonate (3.31 g, 24.0 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane (32 mL) and Deionized Water (8 mL).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, permanently halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂·CH₂Cl₂ (326 mg, 0.40 mmol), and reseal. Sparge for an additional 5 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours. Validation: The mixture will turn dark brown/black, which is a normal visual indicator of Pd(0) turnover and eventual nanoparticle aggregation[5].

  • Self-Validation (In-Process): Monitor via LCMS. Confirm the disappearance of the aryl bromide mass (m/z ~216/218) and the appearance of the target product mass (m/z ~243 [M+H]⁺).

  • Workup: Cool the reaction to room temperature. Dilute with Water (20 mL) and Ethyl Acetate (40 mL). Filter the entire biphasic mixture through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Extraction: Separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 20 mL). Wash the combined organics with brine (30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (silica gel, gradient 2-5% Methanol in Dichloromethane) to yield the target compound as an off-white solid (Typical Yield: 75-82%).

Troubleshooting & Quality Control

Table 2: Troubleshooting Guide

ObservationMechanistic CauseSolution / Prevention
Low yield in Step 1; recovery of a ketone intermediate. Insufficient Grignard reagent. Moisture in the system consumed the MeMgBr before the second addition could occur.Ensure all glassware is flame-dried. Titrate the Grignard reagent prior to use; increase equivalents to 3.5 - 4.0.
Suzuki coupling stalls at <50% conversion. Catalyst deactivation via oxidation, or failure to form the active boronate complex.Strictly degas the solvent mixture prior to catalyst addition. Ensure the K₂CO₃ is fully dissolved in the aqueous phase.
High levels of homocoupled boronic ester byproduct. Excess oxygen in the system acts as an oxidant, promoting Pd-catalyzed homocoupling of the boronic ester.Increase Argon sparging time to 20+ minutes. Check the integrity of the Schlenk flask seals.
Product is contaminated with a dark grey/black tint. Residual palladium nanoparticles are coordinating to the free aniline group of the product.Wash the organic phase with an aqueous solution of a metal scavenger (e.g., L-cysteine or a functionalized silica scavenger) prior to chromatography.

References

  • US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors, Google Patents.
  • US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof, Google Patents.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PMC - NIH. URL:[Link]

  • Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction, Organometallics - ACS Publications. URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis, Medium. URL:[Link]

Sources

Application Note: High-Throughput Synthesis and TR-FRET Kinase Screening Workflow Using the Biaryl Scaffold 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Fragment-based drug discovery (FBDD), late-stage functionalization, and high-throughput kinase inhibitor screening (specifically targeting LRRK2).

Introduction & Structural Rationale

The development of highly selective kinase inhibitors is a cornerstone of targeted therapeutics, particularly in neurodegenerative disorders such as Parkinson's Disease (PD). Leucine-rich repeat kinase 2 (LRRK2) has emerged as a premier therapeutic target due to the prevalence of the hyperactive G2019S mutation in familial and sporadic PD [1].

The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (CAS 1207877-91-5) serves as a privileged biaryl scaffold for the synthesis of Type II kinase inhibitors. Type II inhibitors are highly sought after because they bind to the inactive "DFG-out" conformation of the kinase, offering superior selectivity profiles compared to traditional Type I (ATP-competitive) inhibitors [2].

Mechanistic Advantages of the Scaffold:

  • Hinge-Binding Motif: The pyridine ring acts as a classic hydrogen-bond acceptor for the kinase hinge region.

  • Solvent-Exposed Tail: The 2-hydroxypropan-2-yl (tertiary alcohol) group is positioned to project into the solvent-exposed region, improving aqueous solubility and providing a vector for further pharmacokinetic optimization.

  • Orthogonal Functionalization Vector: The 5-amino-2-methylphenyl moiety forces a specific dihedral angle due to the steric bulk of the ortho-methyl group. The meta-amino group serves as an ideal synthetic handle for late-stage amide coupling, allowing researchers to append lipophilic "head groups" that probe the deep hydrophobic pocket exposed in the DFG-out state.

LRRK2_Pathway A LRRK2 G2019S (Hyperactive Kinase) C Rab GTPases (Rab8/10/12) A->C Phosphorylation B Type II Inhibitor (Biaryl Amide) B->A Inhibits (DFG-out) D Vesicle Trafficking Defects C->D E Neurodegeneration (Parkinson's Disease) D->E

Figure 1: LRRK2 signaling pathway and the intervention point of Type II biaryl amide inhibitors.

Experimental Workflow

To rapidly generate structure-activity relationship (SAR) data, this protocol outlines a microscale parallel synthesis workflow directly coupled to a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) kinase assay. TR-FRET is selected over radiometric or standard fluorescence assays because the time-resolved nature of lanthanide emission eliminates interference from compound auto-fluorescence—a critical requirement when screening aromatic biaryl libraries [1].

Workflow A Scaffold CAS 1207877-91-5 B Parallel Synthesis (Amide Coupling) A->B C Purification (LC-MS) B->C D TR-FRET Kinase Assay (LRRK2) C->D E Hit Identification & SAR Analysis D->E

Figure 2: High-throughput synthesis and TR-FRET screening workflow.

Methodologies

Protocol A: Microscale Parallel Amide Coupling

Causality Note: The amino group on the 2-methylphenyl ring is sterically hindered by the adjacent methyl group. Therefore, highly reactive coupling reagents (HATU) and a strong organic base (DIPEA) are required to drive the acylation to completion, whereas standard EDC/NHS coupling would result in poor yields.

Reagents:

  • 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (Scaffold)

  • Library of carboxylic acids (e.g., substituted trifluoromethylbenzoic acids)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Preparation of Scaffold Stock: Dissolve the scaffold in anhydrous DMF to a concentration of 0.2 M.

  • Activation: In a 96-well deep-well plate, dispense 100 µL of 0.2 M carboxylic acid solutions (20 µmol, 1.0 eq) into designated wells. Add 100 µL of a 0.22 M HATU solution in DMF (22 µmol, 1.1 eq), followed by 10 µL of DIPEA (57 µmol, 2.8 eq).

  • Incubation: Seal the plate and agitate at 400 RPM for 15 minutes at room temperature to allow the active ester to form.

  • Coupling: Add 100 µL of the 0.2 M scaffold stock (20 µmol, 1.0 eq) to each well. Reseal and agitate at 40°C for 12 hours.

  • Purification: Filter the crude reaction mixtures through a 96-well SPE (Solid Phase Extraction) plate to remove HATU byproducts. Submit the eluate to preparative LC-MS to isolate the target biaryl amides. Dry the purified fractions in vacuo and resuspend in 100% DMSO to a final concentration of 10 mM.

Protocol B: LRRK2 G2019S TR-FRET Kinase Assay

Causality Note: The assay utilizes a Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated form of a PLK-derived peptide substrate. The ATP concentration is deliberately set at 25 µM (near the Km​ for LRRK2) to sensitize the assay to ATP-competitive or allosteric Type II inhibitors [1].

Reagents:

  • Recombinant LRRK2 G2019S enzyme

  • Fluorescein-labeled PLK-peptide substrate

  • Tb-labeled anti-phospho-PLK antibody

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

  • Quench Buffer: 20 mM EDTA.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each dilution into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO concentration in the final assay (<1%).

  • Enzyme Addition: Add 4 µL of a 2X LRRK2 G2019S solution (final concentration: 4 nM) in Kinase Buffer to each well. Incubate for 30 minutes at room temperature to allow for pre-equilibration of the slow-binding Type II inhibitors.

  • Reaction Initiation: Start the kinase reaction by adding 4 µL of a 2X substrate mix containing 50 µM ATP and 100 nM Fluorescein-PLK-peptide (final concentrations: 25 µM ATP, 50 nM peptide).

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate in the dark at room temperature for 2 hours.

  • Reaction Quenching & Detection: Add 8 µL of Quench/Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho-PLK antibody. Note: EDTA chelates the Mg²⁺ ions required for kinase catalysis, instantly halting the reaction.

  • Signal Reading: Incubate for 1 hour to allow antibody binding. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 340 nm; Emission: 495 nm (Tb donor) and 520 nm (Fluorescein acceptor).

  • Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Normalize the data against positive (DMSO only) and negative (no enzyme) controls to determine the % inhibition, and fit to a 4-parameter logistic curve to extract IC₅₀ values.

Data Presentation: Hypothetical SAR Summary

The following table summarizes hypothetical quantitative data demonstrating how functionalization of the 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol scaffold impacts LRRK2 G2019S inhibition.

Compound IDScaffold R-Group (Amide Coupling)LRRK2 G2019S IC₅₀ (nM)LRRK2 WT IC₅₀ (nM)Fold Selectivity (WT/Mutant)
Scaffold -NH₂ (Unreacted)>10,000>10,000N/A
Deriv-01 3-(Trifluoromethyl)benzamide45.2 ± 3.1310.5 ± 12.46.8x
Deriv-02 4-Fluoro-3-(trifluoromethyl)benzamide12.8 ± 1.5115.2 ± 8.79.0x
Deriv-03 3-Methoxybenzamide850.4 ± 45.22100.0 ± 150.02.4x
Deriv-04 4-(4-Methylpiperazin-1-yl)benzamide8.4 ± 0.942.1 ± 3.25.0x

Table 1: Structure-Activity Relationship (SAR) data for biaryl amides derived from CAS 1207877-91-5. Data indicates that lipophilic, electron-withdrawing groups (Deriv-02) significantly enhance binding affinity to the mutant kinase.

References

  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. Analytical Biochemistry. Available at:[Link]

  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). Journal of Medicinal Chemistry. Available at:[Link]

Application Notes and Protocols for Efficacy Testing of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the initial characterization of a novel small molecule's biological activity is a critical step.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assays to evaluate the efficacy of the compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. The structural motif of a substituted aminopyridine is found in a number of biologically active compounds, suggesting that this molecule may possess therapeutic potential, possibly as an anti-proliferative or cytotoxic agent.[3]

These application notes are designed to provide a tiered approach to screening, starting with broad assessments of cell health and progressing to more detailed mechanistic studies. The protocols herein are established and widely used methodologies in cell biology and pharmacology.[4]

Tier 1: Primary Screening - Assessing General Cellular Effects

The initial phase of testing aims to determine if 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol exerts any general effects on cell viability, proliferation, or cytotoxicity. A dose-response and time-course study design is recommended for these initial screens to determine the compound's potency (IC50/EC50) and the kinetics of its effects.

Cell Viability Assays

Cell viability assays are crucial for assessing the overall health of a cell population after treatment with the test compound.[4] These assays measure various metabolic markers that are indicative of cellular health.[5]

1.1.1 MTT/XTT Assays (Metabolic Activity)

The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells by assessing the activity of mitochondrial dehydrogenases.[6] Viable cells with active metabolism convert the tetrazolium salt (MTT or XTT) into a colored formazan product, the amount of which is proportional to the number of living cells.[7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

1.1.2 ATP-Based Assays (CellTiter-Glo®)

ATP is a key indicator of metabolically active cells.[4][8] Luminescent assays like CellTiter-Glo® measure the amount of ATP present in a cell population, which is directly proportional to the number of viable cells.[4] This assay is known for its high sensitivity and is well-suited for high-throughput screening.[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 24, 48, and 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Cytotoxicity Assays

Cytotoxicity assays measure the degree to which an agent is toxic to cells. A common method is to measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for cell viability assays.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Solution: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Cell Proliferation Assays

Cell proliferation assays directly measure the rate of cell division.[8][10]

1.3.1 BrdU/EdU Incorporation Assays

These assays measure the incorporation of a thymidine analog (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.[8][11] This provides a direct measure of cell proliferation.[11]

Protocol: EdU Cell Proliferation Assay (Click-iT™)

  • Cell Seeding and Treatment: Seed and treat cells as previously described.

  • EdU Labeling: Two to four hours before the end of the treatment period, add 10 µM EdU to the cell culture medium and incubate.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton® X-100.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescently labeled azide to the cells and incubate for 30 minutes.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342.

  • Imaging and Analysis: Image the cells using a fluorescence microscope or a high-content imaging system. Quantify the percentage of EdU-positive cells.

Table 1: Summary of Tier 1 Assays

Assay TypePrincipleEndpoint MeasuredTypical Output
Cell Viability
MTT/XTTMitochondrial dehydrogenase activityColorimetric signalIC50
CellTiter-Glo®Intracellular ATP levelsLuminescent signalIC50
Cytotoxicity
LDH ReleasePlasma membrane integrityColorimetric signal% Cytotoxicity, EC50
Cell Proliferation
EdU IncorporationDNA synthesisFluorescent signal% Proliferating cells

Tier 2: Mechanistic Elucidation - Investigating the Mode of Action

If 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol demonstrates significant anti-proliferative or cytotoxic effects in Tier 1 assays, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[12][13]

Apoptosis Assays

A multi-parametric approach is recommended for confirming apoptosis, as different assays measure distinct events in the apoptotic cascade.[13][14]

2.1.1 Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[15]

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Annexin V Binding: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add PI to the cell suspension immediately before analysis.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

2.1.2 Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis.[13] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of this pathway.[14]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for cell viability assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

2.1.3 TUNEL Assay

DNA fragmentation is a hallmark of late-stage apoptosis.[13] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks.[13]

Protocol: TUNEL Assay

  • Cell Seeding and Treatment: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton® X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using fluorescence microscopy.

  • Analysis: Quantify the percentage of TUNEL-positive cells.

Table 2: Summary of Tier 2 Assays for Apoptosis

AssayStage of ApoptosisPrincipleDetection Method
Annexin V/PI StainingEarly to LateDetection of externalized phosphatidylserine and loss of membrane integrityFlow Cytometry
Caspase-Glo® 3/7MidMeasurement of executioner caspase activityLuminescence
TUNEL AssayLateDetection of DNA fragmentationFluorescence Microscopy
Visualizing the Apoptosis Detection Strategy

Apoptosis_Assay_Workflow cluster_0 Cell Treatment with Compound cluster_1 Apoptosis Detection cluster_2 Data Analysis Start Treat Cells with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) Start->AnnexinV Caspase Caspase-3/7 Assay (Execution Phase) Start->Caspase TUNEL TUNEL Assay (Late Apoptosis) Start->TUNEL Analysis Quantify Apoptotic Cells AnnexinV->Analysis Caspase->Analysis TUNEL->Analysis

Caption: Workflow for Investigating Apoptosis Induction.

Tier 3: Target-Oriented Assays (Hypothetical)

Given the structural similarities of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol to some kinase inhibitors, a hypothetical next step would be to investigate its effect on specific signaling pathways.

Kinase Inhibition Assays

If a specific kinase or kinase family is suspected as a target, in vitro kinase assays can be employed to directly measure the inhibitory activity of the compound. These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor.

Western Blotting for Signaling Pathway Analysis

To assess the impact of the compound on intracellular signaling, Western blotting can be used to measure the phosphorylation status of key proteins in relevant pathways (e.g., MAPK/ERK, PI3K/Akt). A decrease in the phosphorylation of a downstream effector protein following treatment with the compound would suggest inhibition of an upstream kinase.

Visualizing a Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol Kinase Hypothesized Target Kinase Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to

Caption: Hypothetical Kinase Inhibition Mechanism.

Data Interpretation and Integration

A comprehensive understanding of the efficacy of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol requires the integration of data from all tiers of the investigation.

  • Tier 1 results will establish whether the compound has a biological effect and at what concentrations. A potent cytotoxic or anti-proliferative effect would warrant further investigation.

  • Tier 2 results will provide insight into the mechanism of cell death. A compound that induces apoptosis is often a promising candidate for further development, particularly in oncology.

  • Tier 3 results (if pursued) would help to identify the specific molecular target(s) of the compound, which is crucial for lead optimization and understanding potential off-target effects.

By following this structured, multi-faceted approach, researchers can systematically and rigorously evaluate the potential of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol as a therapeutic agent.

References

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the most common methods for assessing cell viability. Retrieved from [Link]

  • Wikipedia. (n.d.). Viability assay. Retrieved from [Link]

  • PMC. (n.d.). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. Retrieved from [Link]

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Application Notes & Protocols: Characterizing Target Engagement of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, a Putative Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: The following document is a detailed guide on the application and use of the chemical probe 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. While this specific molecule is representative of a class of compounds often developed as kinase inhibitors, extensive public data on its specific biological target, potency, and selectivity is not available at the time of this writing. Therefore, this guide has been constructed to provide a robust framework for the characterization and application of novel chemical probes of this structural class. The protocols and principles described herein are based on established methodologies for well-characterized kinase inhibitors and are designed to enable a researcher to thoroughly validate the utility of this or similar compounds.

Introduction: The Role of Precision Chemical Probes in Kinase Biology

Protein kinases are a critical class of enzymes involved in nearly all cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2][3] Small molecule inhibitors are invaluable as "chemical probes" to dissect the specific functions of individual kinases within these complex networks.[1][4][5] An ideal chemical probe must exhibit high potency and selectivity for its intended target to ensure that observed biological effects can be confidently attributed to the modulation of that specific protein.[5]

The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol belongs to a structural class of aminopyridine derivatives that have shown promise as kinase inhibitors.[6][7][8] This document provides the foundational principles and detailed experimental protocols for researchers to:

  • Confirm Intracellular Target Engagement: Verify that the compound binds to its intended target protein inside intact cells.

  • Determine Cellular Potency: Quantify the concentration-dependent effect of the compound on its target in a physiological context.

  • Profile Target Inhibition: Assess the compound's ability to block the activity of its target enzyme.

The methodologies presented, primarily the Cellular Thermal Shift Assay (CETSA) and competitive Activity-Based Protein Profiling (ABPP), are cornerstone techniques in chemical biology for validating new chemical probes.[9][10][11][12]

Compound Properties and Handling

PropertyDataSource / Notes
Compound Name 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol-
Molecular Formula C₁₅H₁₉N₃OCalculated
Molecular Weight 257.33 g/mol Calculated
Putative Target Class Protein KinasesBased on structural motifs common in kinase inhibitors.[1][13][14]
Solubility Soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM).Standard practice for small molecules.
Storage Store DMSO stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.Standard practice for small molecules.

Foundational Application: Target Engagement Verification by Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to assess drug-target interaction in intact cells or cell lysates.[9][15] The core principle is that the binding of a ligand (the chemical probe) to its target protein confers thermal stability. When heated, the ligand-bound protein is more resistant to denaturation and aggregation than the unbound protein.[11][16] The amount of soluble protein remaining at different temperatures can be quantified to generate a "melting curve," and a shift in this curve upon compound treatment indicates target engagement.[11]

Workflow for CETSA

cluster_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_process Processing & Analysis cell_culture 1. Culture Cells to 80-90% Confluency treatment 2. Treat Cells with Probe (e.g., 1-10 µM) or DMSO cell_culture->treatment incubation 3. Incubate (e.g., 1 hr, 37°C) to Allow Compound Uptake treatment->incubation aliquot 4. Aliquot Cell Suspension into PCR Tubes incubation->aliquot heat 5. Heat at a Range of Temperatures (e.g., 40-70°C) aliquot->heat lysis 6. Lyse Cells (Freeze-Thaw Cycles) heat->lysis centrifuge 7. Centrifuge to Separate Soluble vs. Aggregated Protein lysis->centrifuge collect 8. Collect Supernatant (Soluble Fraction) centrifuge->collect wb 9. Analyze by Western Blot for Target Protein collect->wb

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for Target Engagement

This protocol is designed to first determine the melting curve of the target protein and then to assess the thermal shift induced by the chemical probe.

A. Materials

  • Cell Line: A cell line endogenously expressing the target of interest (e.g., Hep3B for FGFR4, SH-SY5Y for LRRK2).[7]

  • Culture Medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol stock solution in DMSO.

  • DMSO (Vehicle Control).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Thermal Cycler.

  • Microcentrifuge for high-speed centrifugation (20,000 x g).

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate.

B. Experimental Procedure

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium to a density of 2 x 10⁶ cells/mL.

    • Prepare two sets of cell suspensions. Treat one set with the chemical probe at a final concentration of 10 µM (or a concentration 10-100x the expected IC50). Treat the other set with an equivalent volume of DMSO.

    • Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator to allow for compound uptake.[9]

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension (both probe-treated and DMSO-treated) into separate PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[9] Include an unheated control (room temperature).

    • After heating, cool the tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9][15]

    • To separate the soluble proteins from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[9][15]

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • Western Blot Analysis:

    • Determine the protein concentration of each soluble fraction using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of total protein per lane.

    • Perform Western blotting using a validated primary antibody specific to the target protein.

    • Detect the signal using an ECL substrate. It is also recommended to probe for a loading control (e.g., GAPDH) to ensure equal protein loading.[9]

C. Data Analysis: Isothermal Dose-Response Fingerprint (ITDRF)

To determine the cellular potency (EC₅₀), an isothermal dose-response experiment is performed.

  • Procedure:

    • Treat cells with a serial dilution of the chemical probe (e.g., 0.01 µM to 50 µM) and a DMSO control.

    • From the melting curve experiment, choose a single temperature that shows a significant decrease in protein solubility but where the probe provides stabilization (e.g., Tₘ + 3-6°C of the DMSO control).

    • Heat all samples at this single temperature and perform steps B.3 and B.4 as described above.

  • Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Advanced Application: Competitive Activity-Based Protein Profiling (ABPP)

Principle: ABPP uses active site-directed chemical probes that covalently label a specific family of enzymes.[10][12] In a competitive ABPP experiment, the proteome is first incubated with the inhibitor of interest (our chemical probe). The inhibitor binds to the active site of its target, preventing subsequent labeling by a broad-spectrum, reporter-tagged activity-based probe (ABP).[12][17] A reduction in the signal from the ABP on a specific protein indicates target engagement and inhibition by the compound.

Workflow for Competitive ABPP

cluster_prep Lysate Preparation & Incubation cluster_label Activity-Based Probe Labeling cluster_analysis Detection & Analysis lysis 1. Prepare Cell or Tissue Lysate incubation 2. Incubate Lysate with Probe or DMSO Control lysis->incubation add_abp 3. Add Reporter-Tagged ABP (e.g., Kinase-Specific Probe) incubation->add_abp quench 4. Quench Labeling Reaction add_abp->quench gel 5. Analyze by SDS-PAGE and In-Gel Fluorescence quench->gel ms 6. (Optional) In-Gel Digestion and LC-MS/MS for Target ID gel->ms

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Detailed Protocol: Competitive ABPP in Cell Lysates

This protocol assumes the availability of a suitable fluorescently-tagged, broad-spectrum kinase ABP.

A. Materials

  • Cell Lysates: Prepared from cells expressing the target kinase.

  • 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol stock solution in DMSO.

  • Activity-Based Probe (ABP): A kinase-directed ABP with a fluorescent reporter (e.g., Bodipy or Cy5).

  • SDS-PAGE and fluorescence gel scanning equipment.

B. Experimental Procedure

  • Proteome Preparation:

    • Prepare cell lysates in a buffer without detergents that could interfere with enzyme activity (e.g., PBS or Tris-based buffer with protease inhibitors).

    • Determine and normalize protein concentration to 1-2 mg/mL.

  • Competitive Incubation:

    • Aliquot 50 µg of proteome into separate tubes.

    • Add the chemical probe over a range of concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO-only control.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its target(s).

  • ABP Labeling:

    • Add the fluorescent ABP to each reaction at a final concentration optimized for clear labeling (e.g., 0.5-1 µM).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Analysis:

    • Quench the reaction by adding 4x SDS-PAGE loading buffer.

    • Resolve the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the ABP's fluorophore.

    • (Optional) The gel can be subsequently stained with Coomassie Blue to visualize total protein loading.

C. Data Analysis

  • A band on the fluorescent gel that disappears or decreases in intensity with increasing concentrations of the chemical probe represents a target of the compound.

  • The identity of the protein in the band can be confirmed by excising it from a parallel Coomassie-stained gel, performing in-gel tryptic digestion, and analyzing the resulting peptides by LC-MS/MS.[12]

  • Densitometry can be used to quantify the decrease in band intensity, allowing for the calculation of an IC₅₀ value for target inhibition in the native proteome.

References

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Vertex AI Search.
  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Vertex AI Search.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). PubMed.
  • Kinase Chemical Probes and Beyond. (2026). MDPI.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). PMC.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (n.d.). ChemRxiv.
  • Activity-based protein profiling: A graphical review. (n.d.). PMC - NIH.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. (2013). PubMed.
  • Type-II kinase inhibitors that target Parkinson's Disease-associ
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar.
  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025).

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Application Note: Experimental Setup for Assessing the Antioxidant Potential of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyridine derivatives—particularly 1,4-dihydropyridines (1,4-DHPs) and substituted pyridinols—have emerged as highly valuable multitarget directed ligands in modern pharmacochemistry[1]. Beyond their well-characterized role as calcium channel blockers, these nitrogen-containing heterocycles exhibit profound neuroprotective and anti-inflammatory properties driven primarily by their robust antioxidant capacity[1].

To accurately assess a novel pyridine derivative's ability to neutralize reactive oxygen species (ROS), it is critical to understand the underlying quantum chemical mechanisms. Antioxidant action in these compounds typically proceeds via two distinct pathways[2]:

  • Hydrogen Atom Transfer (HAT): The pyridine derivative donates a hydrogen atom (H•) to quench a free radical. This is often the dominant mechanism for hydroxyl-substituted pyridines (e.g., pyridoxine)[2].

  • Single Electron Transfer (SET): The derivative donates an electron to reduce the reactive species, a pathway heavily influenced by electron-donating functional groups on the pyridine ring[2][3].

Because the dominance of HAT versus SET depends on the specific functional group substitutions (e.g., amino vs. hydroxyl groups) and the solvent environment, relying on a single analytical assay can yield a skewed biological profile[2][4]. Therefore, a robust experimental setup must utilize an orthogonal, multi-assay approach.

Mechanism ROS Reactive Oxygen Species (ROS) (e.g., HOO•, O2•-) HAT Hydrogen Atom Transfer (HAT) ROS->HAT abstracts H• SET Single Electron Transfer (SET) ROS->SET accepts e- Pyridine Novel Pyridine Derivative (e.g., 1,4-DHP) Pyridine->HAT donates H• Pyridine->SET donates e- Neutral Neutralized Species (Non-toxic) HAT->Neutral StableRadical Stable Pyridine Radical (Resonance Stabilized) HAT->StableRadical SET->Neutral SET->StableRadical

Mechanistic pathways of ROS neutralization by pyridine derivatives via HAT and SET.

Experimental Design & Workflow

To establish a self-validating system, this guide details two highly reproducible, complementary spectrophotometric methods: the DPPH Assay and the FRAP Assay .

  • The DPPH Assay evaluates both HAT and SET mechanisms. It utilizes a stable organic radical to provide a broad-spectrum baseline of scavenging activity[3][5].

  • The FRAP Assay strictly evaluates the SET mechanism by measuring the compound's ability to reduce a transition metal complex under acidic conditions[6][7].

Workflow Start Synthesized Pyridine Derivatives Prep Sample Preparation (Dissolve in EtOH/MeOH) Start->Prep DPPH DPPH Assay (HAT/SET Mechanism) Prep->DPPH FRAP FRAP Assay (SET Mechanism) Prep->FRAP ReadDPPH Absorbance at 517 nm (Violet to Yellow) DPPH->ReadDPPH ReadFRAP Absorbance at 593 nm (Colorless to Blue) FRAP->ReadFRAP Data Data Analysis (IC50 & Fe2+ Equivalents) ReadDPPH->Data ReadFRAP->Data

Multi-assay experimental workflow for evaluating the antioxidant capacity of novel compounds.

Step-by-Step Methodologies

DPPH Radical Scavenging Assay

Causality & Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical possesses an unpaired electron that absorbs strongly at 517 nm, yielding a deep violet color[3]. When a pyridine derivative donates a hydrogen atom or an electron, DPPH is reduced to its non-radical hydrazine form (DPPH-H), which is pale yellow[3][5]. The degree of discoloration is directly proportional to the antioxidant's scavenging potency[3].

Protocol:

  • Reagent Preparation: Dissolve DPPH powder in HPLC-grade methanol to achieve a final concentration of 80 µg/mL[8]. Critical Step: DPPH is photosensitive; the solution must be prepared and stored in amber flasks or wrapped in aluminum foil[8][9].

  • Sample Preparation: Dissolve the novel pyridine derivatives in ethanol or methanol. Prepare a serial dilution to establish a concentration gradient (e.g., 10, 25, 50, 100, and 200 µM)[4][8].

  • Reaction Assembly: In a clear-bottom 96-well microplate, pipette 20 µL of the diluted sample into each well[8]. Add 180 µL of the DPPH working solution to each well[8].

  • Incubation: Incubate the microplate at room temperature for exactly 30 minutes in the dark to allow the radical scavenging reaction to reach equilibrium[8].

  • Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer[3][8].

  • Calculation: Calculate the scavenging percentage using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100[3][8]. Determine the IC₅₀ value via linear regression analysis[8].

FRAP (Ferric Reducing Antioxidant Power) Assay

Causality & Principle: The FRAP assay isolates the Single Electron Transfer (SET) mechanism. It measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous (Fe²⁺-TPTZ) complex[6][7]. Why pH 3.6? The highly acidic environment is engineered to maintain iron solubility and ensure that the reduction is driven exclusively by the antioxidant's electron-donating capability, preventing false positives from non-specific half-reactions[6][10]. The resulting Fe²⁺ complex exhibits an intense blue color absorbing at 593 nm[10].

Protocol:

  • FRAP Reagent Preparation: Prepare fresh daily by mixing three solutions in a 10:1:1 ratio[6][11]:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ solution (dissolved in 40 mM HCl)

    • 20 mM FeCl₃·6H₂O solution

    • Critical Step: Warm the combined reagent to 37°C prior to use to standardize reaction kinetics[6][11].

  • Standard Curve Generation: Prepare working solutions of FeSO₄·7H₂O ranging from 10 to 300 mg/L to quantify results as Fe²⁺ equivalents[7][11].

  • Reaction Assembly: In a 96-well plate, add 10 µL of the pyridine sample (or standard) to 220 µL of the pre-warmed FRAP reagent[10].

  • Incubation: Incubate the mixture at 37°C under continuous stirring for exactly 4 minutes[6][10]. Causality: Strict time control is vital; prolonged incubation can lead to secondary, non-specific reduction reactions that inflate apparent antioxidant capacity[6].

  • Measurement: Read the absorbance immediately at 593 nm[10][11].

Data Presentation & Interpretation

To facilitate rapid comparison across structural analogs, quantitative data should be summarized in a structured format. Below is a representative data table demonstrating how to present the orthogonal assay results for novel pyridine derivatives against established industry standards.

Compound Class / StandardDPPH IC₅₀ (µM)FRAP Value (µM Fe²⁺/g)Primary Mechanism IndicatedInterpretation of Antioxidant Potential
Trolox (Positive Control) 12.5 ± 0.41450 ± 20HAT & SETBenchmark for high potency.
Ascorbic Acid (Control) 14.2 ± 0.61380 ± 15SET > HATBenchmark for rapid electron donation.
1,4-DHP Derivative A 18.3 ± 0.81210 ± 35SETStrong electron donor; highly lipophilic.
Hydroxyl-Pyridine B 15.1 ± 0.5850 ± 40HAT > SETPotent radical quencher via H-atom transfer.
Amino-Pyridine C 45.6 ± 1.2410 ± 15Weak SETModerate activity; limited resonance stability.

Note: Lower IC₅₀ values in the DPPH assay indicate higher radical scavenging potency[3][8]. Higher FRAP values indicate superior electron-donating capacity[7].

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure this experimental setup is a self-validating system, the following parameters must be strictly enforced:

  • Solvent Blanks (Background Correction): Pyridine derivatives often possess inherent UV-Vis absorbance. A sample blank (Sample + Assay Buffer/Solvent without the radical/metal probe) must be run in parallel. The corrected absorbance is calculated as: (Absorbance of sample with probe) - (Absorbance of sample blank)[3].

  • Positive Controls: Assays must be benchmarked against established antioxidants like Trolox or Ascorbic Acid[1]. If the IC₅₀ of Trolox deviates by more than 10% from historical lab baselines, the assay reagents (especially the photosensitive DPPH) must be discarded and remade.

  • Standard Curve Linearity: The FRAP assay relies on the linear regression of the Fe²⁺ standard curve. An R2 value of ≥0.995 is required to validate the quantitative accuracy of the run[7][10].

References

  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. rsc.org.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Ferric Reducing Antioxidant Power Test (FRAP Assay) - Bio-protocol. bio-protocol.org.
  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. medcraveonline.com.
  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultiv
  • FRAP Antioxidant Assay, Cat. # BAQ066 - G-Biosciences. gbiosciences.com.
  • DPPH Assay - Bio-protocol. bio-protocol.org.
  • Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Deriv
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity. benchchem.com.
  • DPPH Radical Scavenging Assay - MDPI. mdpi.com.
  • Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives.

Sources

Application Note: 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol as an Advanced Precursor in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (CAS: 1207877-91-5) is a highly specialized biaryl building block utilized in the discovery and synthesis of targeted small-molecule therapeutics. Characterized by a 2-methyl-5-aminophenyl moiety coupled to a 2-substituted pyridine ring, this precursor is engineered to provide an optimal conformational trajectory for kinase hinge-binding. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this precursor in drug development.

Structural Rationale in Drug Design

The architecture of this precursor is not arbitrary; every functional group serves a distinct pharmacophoric purpose in the context of kinase inhibition:

  • The 2-Methyl-5-aminophenyl Motif: The aniline amine serves as the primary vector for coupling (forming amides or ureas). Crucially, the ortho-methyl group acts as a conformational lock. By inducing a severe steric clash with the kinase domain, it forces the enzyme to adopt an inactive (often DFG-out) conformation, a design principle famously validated in the development of Imatinib to achieve high selectivity[1].

  • The Pyridine Core: Acting as a rigid biaryl spacer, the pyridine nitrogen provides a critical hydrogen-bond acceptor that can interact with the water network or directly with the kinase hinge region, while simultaneously improving the aqueous solubility of the final Active Pharmaceutical Ingredient (API).

  • The Tertiary Alcohol (Propan-2-ol-2-yl group): Unlike primary or secondary alcohols, this tertiary alcohol is highly resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes). Furthermore, it can be strategically dehydrated to yield an isopropenyl group (CAS: 1207877-92-6), providing a lipophilic anchor to engage deep hydrophobic pockets (such as the switch-II pocket in KRAS inhibitors).

Pharmacophore Core 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol Aniline Aniline (NH2) Vector for Amide/Urea Linkage Core->Aniline Tolyl o-Tolyl Methyl Steric Shielding & Conformational Lock Core->Tolyl Pyridine Pyridine Ring Rigid Spacer & H-Bond Acceptor Core->Pyridine Alcohol Tertiary Alcohol Solubilization & Metabolic Stability Core->Alcohol

Pharmacophore mapping of the precursor highlighting functional group roles in drug design.

Synthetic Workflows & Downstream Applications

The integration of this precursor into an API workflow typically begins with its synthesis via a Palladium-catalyzed Suzuki-Miyaura cross-coupling [2]. Once synthesized, the precursor diverges into two primary downstream applications: direct amide/urea coupling via the aniline, or acid-catalyzed dehydration of the tertiary alcohol to form an isopropenyl derivative for subsequent functionalization.

SyntheticWorkflow A 2-(5-Bromopyridin-2-yl) propan-2-ol C Suzuki-Miyaura Coupling (Pd-cat) A->C B (5-Amino-2-methylphenyl) boronic acid B->C D CAS: 1207877-91-5 (Target Precursor) C->D E Amide/Urea Coupling D->E HATU / DIPEA F Dehydration (Acidic) D->F TFA / DCM G Kinase Inhibitor API E->G H Isopropenyl Derivative CAS: 1207877-92-6 F->H H->G Further Derivatization

Synthetic workflow from upstream Suzuki coupling to downstream API generation.

Experimental Protocols

Protocol 1: Synthesis of Precursor via Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. Causality & Rationale: The Suzuki-Miyaura reaction is selected for its high tolerance to unprotected amines and alcohols. Degassing the solvent is critical to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-(5-bromopyridin-2-yl)propan-2-ol (1.0 eq, 5.0 mmol) and (5-amino-2-methylphenyl)boronic acid (1.2 eq, 6.0 mmol) in a mixture of 1,4-Dioxane (30 mL) and distilled water (10 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq, 15.0 mmol). The base is required to activate the boronic acid by forming a reactive boronate complex.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C and stir for 4–6 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the bromopyridine peak ( [M+H]+ 216/218) disappears, and a new peak corresponding to the product ( [M+H]+ 243) emerges.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH, 95:5).

Protocol 2: HATU-Mediated Amide Coupling

Objective: To couple the precursor's aniline moiety to a target carboxylic acid. Causality & Rationale: The ortho-methyl group on the aniline creates significant steric hindrance, making standard coupling agents (like EDC/HOBt) inefficient. HATU is employed because the 7-azabenzotriazole leaving group is highly reactive and overcomes this steric barrier [3].

  • Activation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (1.0 eq). Stir at room temperature for 12 hours.

  • Self-Validation: Confirm completion via TLC (UV active). The basic amine starting material will remain at the baseline in 100% EtOAc, while the less polar amide product will migrate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash heavily with LiCl (5% aqueous) to remove DMF, dry, and concentrate.

Protocol 3: Acid-Catalyzed Dehydration to Isopropenyl Derivative

Objective: To convert the tertiary alcohol to an isopropenyl group (CAS: 1207877-92-6). Causality & Rationale: The tertiary alcohol is highly susceptible to E1 elimination. Under strongly acidic conditions, the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation that rapidly loses a proton to form the thermodynamically stable conjugated alkene.

  • Reaction: Dissolve the precursor (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL). Cool to 0°C.

  • Acid Addition: Dropwise add Trifluoroacetic Acid (TFA) (10.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor by 1 H NMR. The reaction is successful when the 6H singlet (gem-dimethyl) at ~1.5 ppm disappears, replaced by a 3H methyl singlet at ~2.1 ppm and two distinct vinylic protons (terminal alkene) at ~5.3 ppm and ~5.9 ppm.

  • Workup: Carefully neutralize with saturated aqueous NaHCO₃ until pH 8. Extract with DCM, dry, and concentrate.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized precursor before downstream application, verify the batch against the following physicochemical and analytical parameters.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol
CAS Number 1207877-91-5
Molecular Formula C₁₅H₁₈N₂O
Molecular Weight 242.32 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Table 2: Expected Analytical Validation Data

Analytical MethodExpected Signals / ParametersInterpretation
LC-MS (ESI+) m/z 243.1 [M+H]+ Confirms exact mass of the biaryl product.
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.60 (d, 1H, Pyridine-H)Confirms the presence of the pyridine ring.
δ 7.85 (dd, 1H, Pyridine-H)Confirms 2,5-disubstitution pattern on pyridine.
δ 7.60 (d, 1H, Pyridine-H)Confirms 2,5-disubstitution pattern on pyridine.
δ 6.95 (d, 1H, Phenyl-H)Confirms the ortho-methyl phenyl ring structure.
δ 6.50 (dd, 1H, Phenyl-H)Confirms the ortho-methyl phenyl ring structure.
δ 6.40 (d, 1H, Phenyl-H)Confirms the ortho-methyl phenyl ring structure.
δ 5.15 (s, 1H, -OH)Confirms the presence of the tertiary alcohol.
δ 4.90 (s, 2H, -NH₂)Confirms the primary aniline amine (exchangeable).
δ 2.10 (s, 3H, Ar-CH₃)Confirms the ortho-methyl group on the phenyl ring.
δ 1.45 (s, 6H, -C(CH₃)₂)Confirms the gem-dimethyl groups of the propan-2-ol.

References

  • Zimmermann, J., Buchdunger, E., Mett, H., Meyer, T., & Lydon, N. B. (1997). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing highly functionalized biaryl intermediates. The synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol —a critical building block for various kinase inhibitors—presents a unique set of chemoselectivity and stability challenges.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind common failures and providing a self-validating, highly optimized Suzuki-Miyaura cross-coupling workflow.

Mechanistic Workflow & Troubleshooting Logic

The synthesis relies on the palladium-catalyzed cross-coupling of 2-(5-bromopyridin-2-yl)propan-2-ol with (5-amino-2-methylphenyl)boronic acid (or its pinacol ester). The structural features of these substrates—specifically the unprotected primary amine, the ortho-methyl steric bulk, and the sensitive tertiary alcohol—create competing side-reaction pathways that must be tightly controlled.

OptimizationWorkflow Start Substrate Preparation 2-(5-bromopyridin-2-yl)propan-2-ol + (5-amino-2-methylphenyl)boronic acid Catalyst Catalyst & Ligand Selection Pd2(dba)3 + XPhos (Buchwald) Start->Catalyst Reaction Suzuki-Miyaura Coupling Base: K3PO4, Solvent: 1,4-Dioxane/H2O Temp: 85°C, N2 Atmosphere Catalyst->Reaction Analysis In-Process LC-MS Analysis (Check Conversion at 2h) Reaction->Analysis Issue1 Issue: Protodeboronation (Loss of Boronic Acid) Analysis->Issue1 Low Conversion Issue2 Issue: Catalyst Poisoning (Free Amine Coordination) Analysis->Issue2 Pd Black Formation Issue3 Issue: Alcohol Dehydration (Loss of Tertiary -OH) Analysis->Issue3 Alkene Byproducts Product Optimized Isolation 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (>85% Yield, >98% Purity) Analysis->Product Complete Conversion Sol1 Solution: Slow addition of boronic acid, reduce water equivalents Issue1->Sol1 Apply Fix Sol1->Catalyst Sol2 Solution: Increase ligand-to-Pd ratio, ensure rigorous deoxygenation Issue2->Sol2 Apply Fix Sol2->Catalyst Sol3 Solution: Avoid strong bases (e.g., NaOH), maintain Temp < 95°C Issue3->Sol3 Apply Fix Sol3->Reaction

Logical workflow for troubleshooting and optimizing the Suzuki-Miyaura synthesis.

Core Troubleshooting FAQs

Q: Why am I seeing significant protodeboronation of the (5-amino-2-methylphenyl)boronic acid before the coupling completes? A: Protodeboronation is a base-catalyzed hydrolysis pathway that competes directly with transmetalation[1]. The ortho-methyl group on your substrate induces a steric twist that slows down the transmetalation step, while the electron-donating amino group destabilizes the boronate intermediate, accelerating C-B bond cleavage[2]. Solution: Switch to the pinacol ester derivative to slow pre-hydrolysis. Utilize a biphasic system with a milder base (e.g., K3PO4 instead of NaOH) and employ a "slow-addition" protocol for the boronic ester via a syringe pump to keep its steady-state concentration low in the reaction mixture.

Q: My reaction stalls at 40-50% conversion, and I observe the rapid formation of "Pd black." What is causing this? A: The precipitation of Pd black indicates irreversible catalyst deactivation. In this specific substrate, the unprotected primary amine on the phenyl ring and the basic pyridine nitrogen can coordinate to the Pd(II) intermediate, forming stable, unreactive off-cycle complexes[3]. Solution: Utilize bulky, electron-rich Buchwald ligands like XPhos. The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos prevents the primary amine from displacing the ligand, keeping the palladium locked in the active catalytic cycle.

Q: LC-MS analysis shows a major byproduct with a mass of [M-18]. How do I prevent this? A: A mass of [M-18] corresponds to the dehydration of the tertiary alcohol (the propan-2-ol group) on the pyridine ring, forming an isopropenyl-pyridine derivative. Tertiary alcohols adjacent to aromatic systems are highly prone to E1cB or acid/base-catalyzed dehydration under harsh conditions. Solution: Ensure your reaction temperature strictly does not exceed 85–90°C. Avoid strong bases (KOtBu, NaOH). Using K3PO4 in a 1,4-dioxane/water mixture provides the exact pKa required to activate the boronic acid without triggering elimination.

Q: I am observing high levels of homocoupled bi-phenyl and bi-pyridine byproducts. How can I suppress this? A: Homocoupling is driven by the presence of trace oxygen, which acts as an oxidant to facilitate the oxidative homocoupling of the boronic acid or the aryl halide. Solution: Standard balloon degassing is insufficient for this electron-rich system. You must utilize rigorous freeze-pump-thaw degassing (minimum 3 cycles) or sparge the solvent mixture with ultra-high-purity Argon for at least 45 minutes prior to adding the palladium catalyst.

Quantitative Condition Matrix

To demonstrate the causality of the troubleshooting steps above, the following table summarizes quantitative data across various catalyst/ligand/base combinations for this specific synthesis.

Catalyst SystemBaseSolvent SystemTemp (°C)ConversionPrimary Observation / Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O100°C< 30%Heavy protodeboronation; >15% dehydrated byproduct.
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O90°C55%Reaction stalls at 2h; severe Pd black precipitation.
Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O90°C72%Moderate conversion; trace amine coordination.
Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane/H2O 85°C > 95% Clean conversion; no dehydration; minimal protodeboronation.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Reagents:

  • 2-(5-bromopyridin-2-yl)propan-2-ol: 1.0 equivalent (10.0 mmol)

  • (5-amino-2-methylphenyl)boronic acid pinacol ester: 1.2 equivalents (12.0 mmol)

  • Pd2(dba)3: 0.02 equivalents (2 mol% Pd)

  • XPhos: 0.08 equivalents (8 mol% Ligand - Note the 1:2 Pd:Ligand ratio to prevent amine poisoning)

  • K3PO4 (anhydrous): 2.5 equivalents (25.0 mmol)

  • 1,4-Dioxane / Deionized Water: 4:1 v/v (50 mL total)

Step-by-Step Methodology:

  • Solvent Deoxygenation (Critical): Combine 40 mL of 1,4-dioxane and 10 mL of DI water in a Schlenk flask. Sparge with Argon via a submerged needle for 45 minutes under vigorous stirring.

  • Substrate & Base Loading: To a separate, oven-dried 100 mL round-bottom flask, add 2-(5-bromopyridin-2-yl)propan-2-ol (1.0 eq) and K3PO4 (2.5 eq). Evacuate and backfill the flask with Argon (3 cycles).

  • Catalyst Pre-activation: In an Argon-filled glovebox (or under strict inert stream), combine Pd2(dba)3 (0.02 eq) and XPhos (0.08 eq). Add this mixture to the reaction flask.

  • Initiation: Transfer the degassed solvent mixture to the reaction flask via cannula. Heat the reaction mixture to 85°C.

  • Slow Addition: Dissolve the (5-amino-2-methylphenyl)boronic acid pinacol ester (1.2 eq) in 5 mL of degassed 1,4-dioxane. Add this solution dropwise to the reaction mixture via a syringe pump over 60 minutes.

  • In-Process Control (IPC) Check: At the 2-hour mark, withdraw a 50 µL aliquot under Argon. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Gate: The reaction is complete only when the UV area (254 nm) of the starting bromide is < 2% relative to the product peak. If > 2%, continue heating for 1 additional hour and re-test.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure (bath temp < 40°C to prevent late-stage dehydration). Purify via flash chromatography (DCM:MeOH gradient, 100:0 to 90:10) to afford the pure 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

References

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Available at:[Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Available at:[Link]

  • Sharma, S. V., et al. (2016). "Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water." RSC Advances. Available at:[Link]

Sources

Technical Support Center: Purification Challenges of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (CAS: 1207877-91-5).

This molecule is a highly functionalized biaryl intermediate, typically synthesized via a Suzuki-Miyaura cross-coupling. Its purification is notoriously difficult because it contains three competing functional groups: an oxidation-prone aniline, a strongly coordinating pyridine ring, and an acid-sensitive tertiary alcohol. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve >99% purity while maintaining high yields.

Structural Vulnerabilities & Purification Impact

Before troubleshooting, it is critical to understand the causality behind the degradation and contamination of this specific molecule. The table below summarizes the quantitative and qualitative impacts of its structural features.

Structural FeatureChemical VulnerabilityPurification Impact / SymptomsMitigation Strategy
Tertiary Alcohol Prone to acid-catalyzed E1 dehydration. The adjacent pyridine ring stabilizes the intermediate carbocation.Formation of a less-polar isopropenyl alkene impurity; loss of mass during silica chromatography.Use TEA-deactivated silica gel; maintain rotary evaporation water bath < 40 °C.
Pyridine Ring Strong σ-donor nitrogen; coordinates transition metals tightly[1].High retention of Palladium (Pd) from cross-coupling; streaking and tailing on acidic silica.Utilize thiol-functionalized silica scavengers[2]; add 1-2% basic modifier to eluents.
Aniline Moiety Susceptible to air, light, and metal-catalyzed oxidation[3].Product turns dark brown/purple over time; formation of azo/azoxy oligomers.Degas solvents; store purified API under Argon at -20 °C; avoid ambient light exposure.
Troubleshooting Guide & FAQs

Q1: Following the Suzuki coupling, my product is heavily contaminated with Palladium (Pd). Standard filtration and aqueous washes aren't working. How do I remove it without losing my product? A: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that coordinates strongly with the palladium center, forming stable complexes that easily bypass standard filtration[1]. Furthermore, the aniline moiety can act as a secondary coordination site. Solution: You must use a solid-supported metal scavenger that has a higher binding affinity for Pd than your product. Thiol-based or trimercaptotriazine (TMT)-based silica scavengers are highly effective[1]. By slurrying the crude mixture with these scavengers, the Pd is transferred via chemisorption onto the solid matrix, which can then be filtered away[2]. This is critical for meeting ICH Q3D guidelines, which mandate strict limits on residual Pd (e.g., <100 µ g/day for oral medications)[4].

Q2: My compound is streaking heavily on silica gel, and I am losing a lot of material to a new, less polar spot. What is happening? A: You are observing two distinct phenomena caused by the acidic nature of standard silica gel (which contains active silanol groups).

  • Streaking: The basic nitrogens (aniline and pyridine) protonate on the column, causing severe tailing.

  • Degradation: The acidic environment, combined with the benzylic/pyridylic position of the tertiary alcohol, drives an E1 dehydration reaction, converting your alcohol into an isopropenyl alkene. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with your starting eluent containing 1-2% Triethylamine (TEA). This masks the acidic silanol sites, preventing both the protonation of your amines and the dehydration of your alcohol.

Q3: The purified product looks great initially (white/pale yellow solid), but turns dark brown after a few days on the bench. Why? A: Anilines are highly susceptible to oxidation, which is accelerated by light, ambient oxygen, and trace transition metals[3]. The oxidation cascade forms colored quinone-imines, azo, and azoxy oligomers. Solution: Ensure your Pd levels are strictly <10 ppm, as trace Pd catalyzes this autoxidation. Always concentrate the final product using inert gas backfilling, and store the compound in amber vials under an Argon atmosphere at -20 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You will verify the success of each step before proceeding, preventing downstream failures.

Protocol A: Palladium Scavenging Workflow

Objective: Reduce Pd content from >2000 ppm to <10 ppm.

  • Dissolution: Dissolve the crude 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in Ethyl Acetate (10 mL per gram of crude).

  • Scavenger Addition: Add a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 5-10 wt% relative to the crude mass[1].

  • Incubation: Stir the suspension at 40 °C for 4 hours. Causality: Gentle heating increases the kinetic exchange rate of Pd from the pyridine ring to the thiol scavenger without thermally degrading the tertiary alcohol.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® and wash the cake with 2 column volumes of Ethyl Acetate.

  • SYSTEM VALIDATION (Colorimetric Spot Test): Before proceeding to chromatography, spot 1 µL of the filtrate onto a silica TLC plate. Add a drop of 0.5% rubeanic acid in ethanol. If a dark brown/black spot appears, Pd levels are still too high. Repeat steps 2-4. If no color change occurs, proceed to Protocol B.

Protocol B: Deactivated Silica Gel Chromatography

Objective: Isolate the target molecule without acid-catalyzed dehydration.

  • SYSTEM VALIDATION (2D-TLC): Spot your Pd-free crude mixture in the bottom corner of a square TLC plate. Elute with your mobile phase (e.g., 50:50 EtOAc:Hexanes + 1% TEA). Dry the plate completely. Rotate the plate 90 degrees and elute again. If the product spot lies perfectly on the diagonal axis, it is stable. If spots appear off the diagonal, dehydration is occurring, and you must increase the TEA concentration to 2%.

  • Column Packing: Slurry pack the silica gel using the mobile phase containing 1-2% TEA. Flush with 3 column volumes to fully deactivate the silanol groups.

  • Loading: Load the crude mixture dissolved in a minimum amount of DCM.

  • Elution & Concentration: Elute the product and collect fractions. Concentrate the pure fractions using a rotary evaporator. Critical: Keep the water bath strictly below 40 °C to prevent thermal dehydration. Backfill the rotary evaporator with Argon, not ambient air, to prevent aniline oxidation[3].

Purification Workflow Diagram

The following decision tree maps the logical flow of the purification process, incorporating the self-validation checkpoints.

PurificationWorkflow Start Crude Reaction Mixture (Post-Suzuki Coupling) PdRemoval Palladium Scavenging (Thiol-Silica, 40°C, 4h) Start->PdRemoval Filtration Celite Filtration PdRemoval->Filtration CheckPd Validation: Pd < 10 ppm? (Rubeanic Acid Test) Filtration->CheckPd RepeatPd Repeat Scavenging CheckPd->RepeatPd No Chromatography Silica Gel Chromatography (1-2% TEA deactivated) CheckPd->Chromatography Yes RepeatPd->PdRemoval Concentration Low-Temp Concentration (Water bath < 40°C) Chromatography->Concentration Storage Store under Argon at -20°C (Prevent Aniline Oxidation) Concentration->Storage

Fig 1: Self-validating purification workflow for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Sources

Technical Support Center: Overcoming Solubility & Assay Artifacts for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the recurring solubility and handling challenges associated with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in in vitro biochemical and cellular assays.

This compound is a highly lipophilic building block and kinase inhibitor fragment. It exhibits complex phase behavior due to its specific functional groups: a basic pyridine nitrogen, a weakly basic aniline moiety, and a sterically hindered tertiary alcohol. Understanding the causality behind its precipitation is critical for generating reproducible, artifact-free data[1].

Part 1: Physicochemical Causality (Why does it precipitate?)

To troubleshoot solubility, we must first understand the molecule's ionization states. The compound contains two protonatable centers:

  • Pyridine Nitrogen: pKa ~5.2

  • Aniline Nitrogen (5-amino group): pKa ~4.5

At a physiological pH of 7.4 (standard for PBS, HEPES, or Tris buffers), both basic nitrogens are entirely deprotonated. The molecule exists almost exclusively as a neutral free base . In this state, the hydrophobic effect driven by the biaryl system (the pyridine and methylphenyl rings) vastly overpowers the limited hydrogen-bonding capacity of the tertiary alcohol (propan-2-ol group)[2].

When you transfer this compound from a 100% DMSO stock into an aqueous assay buffer, the sudden drop in solvation capacity causes the neutral species to rapidly exceed its kinetic solubility limit. This triggers spontaneous nucleation, resulting in amorphous or crystalline precipitates that ruin assay reproducibility[3],[4].

Part 2: Troubleshooting Guide & Step-by-Step Methodologies

To prevent kinetic precipitation and non-specific binding (NSB), you must implement strict solvent management and a "step-down" dilution strategy.

Protocol 1: Optimized DMSO Stock Preparation and Storage

Causality: DMSO is highly hygroscopic. Freeze-thaw cycles introduce atmospheric moisture into the stock, which acts as an anti-solvent and creates microscopic seed crystals. These seeds bypass the nucleation phase in your assay, causing immediate catastrophic precipitation[3].

  • Dissolution: Weigh the lyophilized compound and dissolve it in 100% anhydrous DMSO to a maximum concentration of 10 mM . Do not exceed 10 mM, as you will approach the thermodynamic solubility limit of the compound in DMSO at room temperature.

  • Thermal Sonication: Place the sealed tube in a water bath sonicator at 37°C for 5 minutes. Explanation: This provides the activation energy required to break down invisible micro-crystalline aggregates.

  • Aliquotting: Immediately aliquot the solution into single-use volumes (e.g., 10–20 µL) in tightly sealed, low-bind polypropylene microcentrifuge tubes to prevent NSB.

  • Storage: Store at -20°C or -80°C inside a desiccator.

  • Self-Validation Step: Before use, warm the aliquot to room temperature. Measure the UV absorbance at 340 nm (a wavelength where the compound does not absorb). A baseline reading of 0.000 confirms the absence of light-scattering micro-precipitates.

Protocol 2: The "Step-Down" Aqueous Dilution Strategy

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a massive local concentration gradient, forcing the compound to crash out before it can disperse[4].

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) and supplement it with 0.01% to 0.05% Tween-20 or CHAPS . Explanation: Surfactants lower the surface tension of the buffer and form micelles that encapsulate the lipophilic free base, artificially raising its kinetic solubility limit.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Dispersion: Slowly add the 1 mM intermediate stock dropwise to the assay buffer while vortexing vigorously. Aim for a final compound concentration of ≤10 µM (ensuring the final DMSO concentration remains ≤1%).

  • Self-Validation Step: Run a rapid nephelometry (light scattering) assay on the final solution. If the relative light unit (RLU) reading matches your blank buffer, true solvation has been achieved.

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I seeing a sudden drop in IC50/potency at higher concentrations? A: This is a classic "bell-shaped" dose-response artifact caused by kinetic precipitation. Once the compound exceeds its kinetic solubility limit (typically >10-15 µM for this molecule at pH 7.4), the actual monomeric concentration in solution drops. Furthermore, the formed aggregates can non-specifically sequester your target kinase, leading to false negatives[3].

Q: Can I lower the pH of my assay buffer to improve solubility? A: Yes, but with biological caveats. Dropping the pH to 5.0 or lower will protonate the pyridine ring, converting the molecule into a highly soluble cation via ion-dipole interactions with water. However, you must rigorously validate that your target protein remains folded and enzymatically active at this acidic pH.

Q: Does the tertiary alcohol (propan-2-ol group) help with aqueous solubility? A: Marginally. While the hydroxyl group provides a hydrogen bond donor and acceptor, it is sterically hindered by the adjacent bulky pyridine and methylphenyl rings. It is insufficient to overcome the high crystal lattice energy of the neutral biaryl system at physiological pH[1].

Part 4: Quantitative Data Presentation

Table 1: Physicochemical Profile & Solubility Matrix for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Assay ConditionPredicted Ionization StateEst. Kinetic Solubility LimitRecommended Action
pH 4.0 Buffer Cationic (Pyridine protonated)> 100 µMSafe for high-concentration screening; verify target stability.
pH 7.4 Buffer (No Surfactant) Neutral Free Base< 5 µMHigh risk of precipitation. Avoid direct DMSO injection.
pH 7.4 Buffer (+ 0.05% Tween-20) Neutral (Micelle Encapsulated)~ 15 - 20 µMOptimal for standard biochemical assays. Use step-down dilution.
100% Anhydrous DMSO Solvated Monomers> 20 mMUse for long-term storage. Keep desiccated to prevent water ingress.

Part 5: Workflow & Logic Visualizations

Workflow Start 10 mM Stock in Anhydrous DMSO QC QC: UV Scatter Check at 340 nm Start->QC Thaw & Sonicate Inter Intermediate Dilution (1 mM in 100% DMSO) QC->Inter Pass Final Final Assay Solution (≤10 µM, 1% DMSO) Inter->Final Dropwise addition Buffer Assay Buffer (pH 7.4) + 0.05% Tween-20 Buffer->Final Vortexing Validate Validation: Nephelometry Check Final->Validate Confirm Solvation

Workflow for the preparation and step-down dilution of the compound to prevent kinetic precipitation.

pKaLogic Acidic Acidic Result1 Result1 Acidic->Result1 Ion-Dipole Bonds Physiol pH 7.4 Neutral Free Base (Lipophilic) Physiol->Acidic Add Acid Result2 Result2 Physiol->Result2 Hydrophobic Effect

Logical relationship between assay pH, ionization state, and resulting aqueous solubility.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your work.

I. Synthesis and Reaction Troubleshooting

The synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol and its subsequent use in cross-coupling reactions can present several challenges. This section addresses the most common issues, from low yields in the initial synthesis to unexpected side products in downstream applications.

FAQ 1: My Suzuki-Miyaura coupling reaction to synthesize the parent compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in Suzuki-Miyaura coupling are a frequent issue and can often be attributed to a few key factors.[1] Let's break down the potential culprits and the corresponding solutions.

Core Causality: The catalytic cycle of the Suzuki-Miyaura coupling is sensitive to the quality of reagents, the reaction environment, and the specific parameters used. Inefficiencies at any stage—oxidative addition, transmetalation, or reductive elimination—can lead to a stall in the reaction or the formation of unwanted byproducts.[2]

Troubleshooting Protocol:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: Boronic acids are prone to degradation, particularly through protodeboronation.[1][3] It is crucial to use fresh or recently purified boronic acids. Consider using more stable alternatives like pinacol esters if you continue to face issues.

    • Palladium Catalyst and Ligand Oxidation: The Pd(0) active catalyst and phosphine ligands are susceptible to oxidation from atmospheric oxygen.[1] Ensure you are using fresh, high-purity catalyst and ligands that have been stored under an inert atmosphere.

  • Reaction Environment and Setup:

    • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[1] Oxygen can deactivate your catalyst. The choice and purity of the base are also critical; ensure it is fully dissolved and of the appropriate strength for your specific substrate.

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., argon or nitrogen).[4][5] Any exposure to air can compromise the catalyst and reagents.[4]

  • Parameter Optimization:

    • Temperature Control: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition.[1] If your reaction is sluggish, consider a modest increase in temperature (e.g., in 10°C increments).

    • Ligand-to-Palladium Ratio: The optimal ratio is dependent on the specific ligand and palladium source. A common starting point is a 1:1 to 4:1 ratio.[1]

    • Stirring: Ensure vigorous and consistent stirring to avoid localized concentrations of reagents, which can promote side reactions.[1]

Workflow for Optimizing Suzuki Coupling:

Amine_Purification Start Purification Challenge (Low Recovery on Silica) Mobile_Phase Modify Mobile Phase (Add TEA or NH4OH) Start->Mobile_Phase Alternative_Phase Use Alternative Stationary Phase (Alumina or Amine-Silica) Mobile_Phase->Alternative_Phase Unsuccessful Success Pure Compound Mobile_Phase->Success Successful Extraction Perform Acid-Base Extraction Alternative_Phase->Extraction Unsuccessful Alternative_Phase->Success Successful Extraction->Success Mass_Spec_Fragmentation Molecular_Ion Molecular Ion [M]+ Loss_Methyl [M-15]+ (Loss of •CH3) Molecular_Ion->Loss_Methyl Loss_Water [M-18]+ (Loss of H2O) Molecular_Ion->Loss_Water Pyridine_Fragment Pyridinyl Fragment Molecular_Ion->Pyridine_Fragment Propanol_Fragment Propan-2-ol Fragment Molecular_Ion->Propanol_Fragment

Sources

Technical Support Center: Synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol .

This target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-(5-bromopyridin-2-yl)propan-2-ol and (5-amino-2-methylphenyl)boronic acid (or its pinacol ester). The presence of a free aniline, a coordinating pyridine ring, and a sensitive tertiary alcohol makes this transformation highly susceptible to side reactions. This guide provides field-proven, self-validating protocols to overcome these challenges.

Section 1: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 30-40% conversion. Both starting materials are still visible on LCMS. What is happening? A1: This is a classic case of catalyst poisoning. Your target molecule and starting materials contain two highly coordinating moieties: a free aniline ( −NH2​ ) and a pyridine nitrogen. Standard catalysts like Pd(PPh3​)4​ are highly susceptible to forming off-cycle, stable, and inactive coordination complexes with these nitrogen atoms. Causality & Solution: Switch to a sterically bulky, electron-rich dialkylbiarylphosphine ligand such as XPhos , paired with Pd2​(dba)3​ or used as an XPhos-Pd-G2 precatalyst. The extreme steric bulk of the triisopropylphenyl ring physically shields the palladium center from nitrogen coordination. Simultaneously, the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition step, allowing the productive catalytic cycle to outcompete the poisoning pathway [1].

Q2: I am observing a major impurity with a mass of [M-18] in my LCMS. How do I prevent this? A2: The [M-18] mass corresponds to the loss of water (dehydration). The 2-hydroxypropan-2-yl group on your pyridine ring is a tertiary alcohol. Under high temperatures (>100 °C) or if the local pH drops (e.g., due to the depletion of the base), this group readily undergoes an E1-type dehydration to form an unwanted isopropenyl-pyridine derivative. Causality & Solution: Strictly control the reaction temperature (do not exceed 80–90 °C). Ensure your base is completely dissolved and continuously available by using a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O , 4:1 v/v) and a mild, soluble base like K3​PO4​ . Avoid strong Lewis acids or unbuffered aqueous conditions that promote carbocation formation.

Q3: My (5-amino-2-methylphenyl)boronic acid is rapidly disappearing, but I am not seeing product formation. The aryl bromide remains unreacted. A3: You are experiencing base-catalyzed protodeboronation, a common degradation pathway for electron-rich and sterically hindered boronic acids. In the presence of an aqueous base, the boronic acid forms a boronate complex that undergoes ipso-protonation, cleaving the C-B bond to yield m-toluidine [2]. Causality & Solution: First, switch from the free boronic acid to its pinacol ester (Bpin) derivative, which is significantly more stable against protodeboronation [3]. Second, employ a "slow-release" strategy by using a milder base ( K3​PO4​ instead of NaOH/KOH) to keep the steady-state concentration of the reactive boronate low. This favors the productive transmetalation step over degradation. Finally, thoroughly degas your solvents to prevent oxidative homocoupling of the boronic ester.

Section 2: Quantitative Data Summary

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Catalyst / Ligand Pd(PPh3​)4​ (5 mol%) Pd2​(dba)3​ (2 mol%) + XPhos (4 mol%)Bulky ligands prevent off-cycle Pd-coordination by the free aniline and pyridine nitrogens.
Boron Source Free Boronic AcidPinacol Ester (Bpin)Bpin significantly reduces base-catalyzed protodeboronation rates.
Base & Solvent Na2​CO3​ in DMF K3​PO4​ in 1,4-Dioxane/ H2​O (4:1)Biphasic system ensures steady base dissolution; buffers pH to prevent tertiary alcohol dehydration.
Temperature 110 °C85 °CLower temperature suppresses E1 dehydration of the propan-2-ol group.
Typical Yield 25 - 35%> 85%Synergistic suppression of poisoning, dehydration, and protodeboronation.

Section 3: Mechanistic Pathway Diagrams

G Pd0 Active Pd(0)L_n Poisoned Off-Cycle Poisoned Complex (Aniline/Pyridine Coordination) Pd0->Poisoned Poor Ligand OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd Aryl Bromide Poisoned->Pd0 XPhos Ligand TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Base Product Target Molecule + Regenerated Pd(0) TransMet->Product Reductive Elimination Product->Pd0

Fig 1. Catalytic cycle showing the prevention of off-cycle Pd-poisoning by bulky XPhos ligands.

G Target Target Molecule (Tertiary Alcohol) Target->Target Buffered Base (K3PO4) Protonation Protonated Alcohol (Acidic Conditions) Target->Protonation pH < 7 or Lewis Acid Carbocation Tertiary Carbocation [-H2O] Protonation->Carbocation Heat (>100°C) Alkene Isopropenyl Side Product [M-18] Carbocation->Alkene -H+

Fig 2. E1 dehydration pathway of the tertiary alcohol and its prevention via buffered conditions.

Section 4: Step-by-Step Optimized Protocol

Self-Validating Workflow for the Synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, add 2-(5-bromopyridin-2-yl)propan-2-ol (1.0 equiv, limiting reagent) and (5-amino-2-methylphenyl)boronic acid pinacol ester (1.2 equiv).

  • Add K3​PO4​ (3.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane and HPLC-grade H2​O (4:1 v/v ratio, total concentration ~0.2 M).

  • Critical Step: Sparge the heterogeneous mixture with ultra-pure Argon for at least 20 minutes. Oxygen must be strictly excluded to prevent oxidative homocoupling of the boronic ester.

Step 2: Catalyst Addition

  • Under a positive flow of Argon, quickly add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%).

  • Seal the flask and purge the headspace with Argon three times.

  • Validation Check: The solution should transition to a dark red/brown color, indicating the formation of the active Pd(0) species.

Step 3: Reaction Execution

  • Submerge the flask in a pre-heated oil bath set strictly to 85 °C . Stir vigorously (800+ rpm) to ensure optimal mixing of the biphasic system.

  • Validation Check: After 2 hours, sample the organic layer for LCMS analysis. You should observe the consumption of the aryl bromide and the appearance of the product mass [M+H]+ without the[M-18] dehydration peak.

  • Continue heating for 4–6 hours until LCMS indicates >95% conversion.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine to remove the phosphate salts and dioxane.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath <40 °C to protect the tertiary alcohol).

  • Purify via flash column chromatography (DCM/MeOH gradient) to isolate the pure target compound.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL: [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL: [Link]

Technical Support Center: Potentiating 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The information provided herein is intended for research and drug development professionals for legitimate scientific inquiry only. The synthesis, handling, and evaluation of potent bioactive molecules should be conducted in strict accordance with all applicable laws, regulations, and institutional safety protocols.

Introduction for the Senior Application Scientist

Welcome to the technical support guide for researchers working with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol derivatives. This class of molecules has garnered significant interest due to its interaction with key biological targets. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the optimization of these compounds. Our goal is to provide you with the rationale behind experimental choices, helping you navigate the complex landscape of structure-activity relationships (SAR) to enhance compound potency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are observing low micromolar activity with our parent compound. What are the primary strategic modifications to consider for a significant potency enhancement?

Answer: This is a common starting point for many medicinal chemistry campaigns. Achieving a significant leap in potency from a low micromolar hit requires a multi-pronged approach focused on optimizing the interactions between your molecule and its target protein. Based on studies of related compounds, the initial focus should be on three key areas: the amino group, the aromatic systems, and the propan-2-ol moiety.

  • Modification of the 5-Amino Group: The primary amine at the 5-position of the phenyl ring is a critical handle for modification. It often serves as a key hydrogen bond donor or can be functionalized to introduce new binding interactions.

    • Causality: Unmodified, this amine can participate in hydrogen bonding. However, its basicity (pKa) might not be optimal for interaction in the specific microenvironment of the target's binding pocket. Acylation or alkylation can introduce new van der Waals contacts or exploit hydrophobic pockets. For instance, converting the amine to an amide can introduce an additional hydrogen bond acceptor (the carbonyl oxygen) and a donor (the N-H).

    • Troubleshooting: If acylation leads to a loss of activity, it may indicate that the steric bulk is not tolerated or that the original hydrogen bond donor capability of the amine was crucial. In such cases, consider smaller acyl groups (e.g., acetyl) or bioisosteric replacements that maintain the donor functionality.

  • Exploring the Aromatic Systems: The central pyridine ring and the adjoined methylphenyl ring are ripe for substitution to probe for additional binding pockets.

    • Causality: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic systems, influencing their interaction with the target protein. For example, adding a halogen (e.g., Cl, F) can introduce a favorable halogen bond interaction.

    • Troubleshooting: Poor solubility is a common issue when adding lipophilic groups to aromatic rings. If you observe precipitation during your assays, consider introducing solubilizing groups, such as a morpholine or a small polyethylene glycol (PEG) chain, at a different, non-critical position on the molecule.

  • The Role of the Propan-2-ol Group: This tertiary alcohol is often a key interaction point, typically acting as a hydrogen bond donor.

    • Causality: The hydroxyl group is a potent hydrogen bond donor. Its position is locked by the gem-dimethyl groups, which also provide hydrophobic interactions. Modifying this group is a high-risk, high-reward strategy.

    • Troubleshooting: If direct modification of the hydroxyl group (e.g., etherification) abolishes activity, it strongly suggests its role as a critical hydrogen bond donor. In this scenario, focus your efforts on other parts of the molecule to build upon this key interaction.

SAR_Strategy Figure 1: Initial SAR strategy for potency enhancement. Core Parent Compound (Low μM Activity) Amino 5-Amino Group Core->Amino Key Handle Aromatic Aromatic Systems Core->Aromatic Probe Pockets Alcohol Propan-2-ol Moiety Core->Alcohol H-Bond Anchor Acylation Acylation / Amide Formation Amino->Acylation Alkylation Alkylation Amino->Alkylation Halogenation Halogenation (e.g., Cl, F) Aromatic->Halogenation EWGs Add EWGs/EDGs Aromatic->EWGs Etherification Etherification / Esterification Alcohol->Etherification

Figure 1: A diagram illustrating the initial Structure-Activity Relationship (SAR) strategy for enhancing the potency of the parent compound.

Question 2: We've successfully acylated the 5-amino group, which resulted in a 10-fold increase in potency. However, further increasing the size of the acyl group (e.g., from acetyl to isobutyryl) leads to a sharp drop in activity. How do we interpret and address this?

Answer: This is an excellent observation and a classic SAR scenario. The 10-fold potency increase upon acetylation strongly suggests that you have accessed a new, favorable interaction, likely a hydrogen bond to the newly introduced carbonyl oxygen, or that the modification capped an unfavorable interaction. The subsequent drop in activity with a bulkier group like isobutyryl points to a "steric clash."

  • Mechanistic Interpretation: The binding pocket around the 5-amino position appears to be sterically constrained. While it can accommodate a small acetyl group, the larger isobutyryl group likely collides with an amino acid residue, preventing the ligand from adopting its optimal binding pose. This forces a conformational change that disrupts other key interactions, such as the one made by the propan-2-ol group, leading to a net loss of affinity.

  • Troubleshooting Workflow:

    • Probe the Steric Limits: Synthesize a small series of analogs with acyl groups of intermediate size and varying topology. For example, propionyl (linear) and cyclopropanecarbonyl (rigid, different angle). This will help map the precise dimensions of the pocket.

    • Consider Bioisosteres: Replace the amide with a bioisostere that maintains the key hydrogen-bonding features but has a different steric profile. For example, a reverse sulfonamide or an oxadiazole.

    • Computational Modeling (If available): Dock the active acetyl analog and the inactive isobutyryl analog into a homology model or crystal structure of the target protein. This can visually reveal the specific amino acid residue causing the steric clash and guide the design of new derivatives that avoid this collision.

Modification Relative Potency Plausible Rationale
5-NH2 (Parent)1xBaseline H-bond donor.
5-NH-Acetyl10xNew H-bond acceptor (C=O) fits in a small pocket.
5-NH-Isobutyryl0.5xSteric clash with a pocket residue; loss of optimal binding pose.
5-NH-PropionylHypothesized 5-15xMay still fit within the pocket's linear tolerance.
Question 3: Our most potent compounds are showing poor aqueous solubility, making in vitro assays and in vivo studies difficult. What are some effective strategies to improve solubility without sacrificing potency?

Answer: This is a critical challenge in drug development, often referred to as the "solubility-potency tradeoff." The goal is to increase the compound's interaction with water without disrupting the key interactions with the (often hydrophobic) target binding site.

  • Strategy 1: Introduce Polar Functionality at Tolerated Positions:

    • Causality: The most successful approach is to add polar groups or ionizable centers at positions on the molecule that are solvent-exposed and do not contribute significantly to binding affinity. From your previous SAR, if you found a position on the aromatic rings where substitution was tolerated but did not improve potency, that is an ideal location.

    • Protocol - "Solubility Tag" Synthesis:

      • Identify a non-critical position on your potent scaffold (e.g., the 4-position of the phenyl ring if it's solvent-exposed).

      • Synthesize analogs by introducing small, polar, non-ionizable groups like a hydroxymethyl (-CH2OH) or a morpholinoethyl group. These groups can engage in hydrogen bonding with water.

      • If a greater solubility increase is needed, introduce a basic amine (e.g., a piperazine or a dimethylaminoethyl group). This will allow for the formation of a highly soluble salt (e.g., a hydrochloride salt).

      • Validation: Measure the aqueous solubility of the new analogs using a standard method (e.g., kinetic or thermodynamic solubility assay). Re-test for biological activity to confirm that potency has been maintained. A successful modification will significantly increase solubility with less than a 2-fold drop in potency.

  • Strategy 2: Reduce Lipophilicity (LogP Reduction):

    • Causality: High lipophilicity (LogP) is a primary driver of poor aqueous solubility. Strategically replacing lipophilic parts of your molecule with more polar fragments can improve solubility.

    • Example: If your SAR indicates a phenyl group can be replaced, consider a less lipophilic pyridine or pyrimidine ring. Replacing a t-butyl group with a cyclopropyl group can sometimes reduce lipophilicity while maintaining necessary steric bulk.

Solubility_Workflow start Start: Potent but Insoluble Compound sar_analysis Analyze SAR Data Identify Solvent-Exposed, Non-Critical Positions start->sar_analysis decision Strategy Selection sar_analysis->decision add_polar Synthesize Analogs with Polar Groups (e.g., -CH2OH, morpholine, piperazine) decision->add_polar Additive Approach reduce_logp reduce_logp decision->reduce_logp Replacement Approach measure Measure Solubility & Re-test Potency add_polar->measure reduce_logp->measure end_success End: Soluble & Potent Compound measure->end_success Potency Maintained end_fail End: Revise Strategy (Potency Lost) measure->end_fail >2-fold Potency Loss

Technical Support Center: A Guide to Investigating 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist: The compound "2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol" does not correspond to a publicly documented or commercially available small molecule inhibitor. This guide has been developed for researchers working with a novel or hypothetical compound of this structural class, which is presumed to be a kinase inhibitor based on its chemical features. The principles and protocols outlined here are broadly applicable to the characterization and troubleshooting of novel small molecule inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with a novel kinase inhibitor like 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Q1: Why am I seeing a significant drop in the activity of my compound in cell-based assays compared to its high potency in biochemical assays?

A1: This is a common and often costly challenge in drug discovery.[1] Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Stability: The molecule may be unstable in the aqueous, physiological pH environment of cell culture media at 37°C, or it could be enzymatically degraded by components in the serum.[2][3]

  • Cellular ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[4]

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Protein Binding: The compound can bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target.[2]

Q2: My experimental results with the inhibitor are highly variable between replicates and different experiments. What are the likely causes?

A2: High variability often points to issues with compound handling and experimental setup:

  • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate when diluted into aqueous culture media.[2] It is crucial to ensure the compound is completely dissolved before use.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation.[2] It is best to aliquot stock solutions and use a fresh vial for each experiment.

  • Inconsistent Cell Seeding: Variations in cell density can significantly impact the apparent potency of an inhibitor.[2]

  • Pipetting Errors: Inaccurate pipetting, especially at low volumes, can lead to significant concentration errors.[5]

Q3: I'm observing significant cytotoxicity in my cell line, even at concentrations where I don't expect to see on-target effects. What could be happening?

A3: This suggests potential off-target effects or non-specific toxicity.[6]

  • Off-Target Kinase Inhibition: Small molecule kinase inhibitors are rarely completely specific and can inhibit other kinases, some of which may be essential for cell survival.[6][7] This is a common reason for unexpected toxicities.[6]

  • Non-Kinase Off-Targets: The compound might interact with other proteins, such as ion channels or receptors, leading to toxicity.[6]

  • Chemical Reactivity: The molecule itself might be chemically reactive, causing cellular damage through mechanisms like redox cycling or membrane destabilization.

  • Exceeding Solubility: If the compound precipitates in the culture medium, these solid particles can cause physical stress and toxicity to the cells.[2]

Q4: How do I determine the optimal concentration of the inhibitor to use in my cellular assays?

A4: The optimal concentration should be determined empirically.

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (the concentration that causes 50% inhibition of the desired effect). This should be done for both the on-target phenotype and for cell viability (e.g., using an MTT or CellTiter-Glo assay).

  • Therapeutic Window: The ideal concentration will be one that maximizes the on-target effect while minimizing off-target toxicity. Aim for a concentration that is effective in cell-based assays, typically below 1-10 µM, as higher concentrations are more likely to cause non-specific effects.

Troubleshooting Guide: Addressing Specific Experimental Issues

This guide provides a structured approach to resolving common problems encountered during cellular assays with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Problem 1: No or Low Inhibitor Activity

Initial Checks:

  • Confirm Compound Identity and Purity: Ensure the compound is what you think it is and that it has not degraded. If possible, verify by analytical methods like LC-MS or NMR.

  • Check Stock Solution: Has the stock solution precipitated? Gently warm it to see if the precipitate redissolves.[3] If it persists, consider making a fresh stock solution.[3]

  • Review Assay Protocol: Double-check all calculations and dilutions. Ensure that the assay readout is appropriate for the expected biological effect.

Troubleshooting Workflow:

start No or Low Activity Observed check_solubility Is compound soluble in media at working concentration? start->check_solubility check_stability Is compound stable in media over experiment duration? check_solubility->check_stability Yes conclusion Re-evaluate compound or assay system check_solubility->conclusion No (Perform solubility test) check_permeability Does the compound have good cell permeability? check_stability->check_permeability Yes check_stability->conclusion No (Perform stability assay) target_expression Is the target protein expressed and active in the cell line? check_permeability->target_expression Yes check_permeability->conclusion No (Consider permeability assay) target_engagement Does the compound engage the target in cells? target_expression->target_engagement Yes (Confirm by Western Blot/qPCR) target_expression->conclusion No target_engagement->conclusion Yes (Re-evaluate downstream signaling) target_engagement->conclusion No (Use a Target Engagement Assay)

Caption: Troubleshooting workflow for low inhibitor activity.

Problem 2: Inconsistent Results Between Replicates

Initial Checks:

  • Pipette Calibration: Ensure all pipettes are properly calibrated.[2]

  • Cell Seeding Uniformity: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well.

  • Mixing Technique: When diluting the compound into media, ensure thorough mixing to avoid concentration gradients.[2]

Troubleshooting Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from a stock solution for each experiment.[2]

  • Use Low-Binding Plates: If your compound is hydrophobic, it may adsorb to standard tissue culture plastic. Using low-protein-binding plates can mitigate this.[2]

  • Assess Compound Stability: Perform a stability study (see protocol below) to determine if the compound is degrading over the course of your experiment.[3]

Key Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol determines the stability of your compound in your specific experimental conditions.[3]

Objective: To quantify the degradation of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in complete cell culture medium over time at 37°C.

Materials:

  • 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Low-protein-binding 96-well plate

  • Acetonitrile (ACN), cold

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • In a low-protein-binding plate, add your complete cell culture medium.

    • Spike the compound from a concentrated DMSO stock to achieve the final desired concentration (e.g., 10 µM). Mix gently.

    • Immediately prepare a "time zero" (T=0) sample by transferring an aliquot of the mixture to a tube containing an equal volume of cold acetonitrile. This stops degradation and precipitates proteins.[2]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time Points: At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots and quench them with cold acetonitrile as in step 1.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

    • Transfer the supernatant to clean vials for analysis.

  • HPLC/LC-MS Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol provides a basic framework for assessing the cytotoxic effects of your compound.

Objective: To determine the IC50 value for cytotoxicity of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Use a non-linear regression to calculate the IC50 value.

Investigating and Validating Off-Target Effects

Understanding the selectivity of a novel inhibitor is crucial for interpreting experimental data.[4] An "off-target" effect is any interaction with a protein other than the intended target.[8] These can lead to unexpected toxicities or confound the interpretation of a compound's mechanism of action.[6]

Hypothetical Kinase Selectivity Profile

A common method to assess selectivity is to screen the compound against a panel of kinases.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Primary Target Kinase 95%50On-target activity
Off-Target Kinase A85%250Significant off-target
Off-Target Kinase B60%1,500Moderate off-target
Off-Target Kinase C15%>10,000Minimal off-target
Off-Target Kinase D5%>10,000No significant activity

This is hypothetical data for illustrative purposes.

Strategy for Off-Target Validation

start Unexpected Phenotype or Toxicity Observed kinome_scan Perform Broad Kinase Panel Screen start->kinome_scan identify_hits Identify Potent Off-Target Hits (e.g., >50% inhibition) kinome_scan->identify_hits validate_hits Validate Hits with Cellular Assays identify_hits->validate_hits orthogonal_approach Use Orthogonal Approaches validate_hits->orthogonal_approach Measure phosphorylation of known substrates of off-target kinase via Western Blot conclusion Confirm Off-Target Responsibility orthogonal_approach->conclusion Use a structurally unrelated inhibitor for the off-target kinase or use siRNA/CRISPR to deplete the off-target kinase

Caption: Experimental workflow for off-target validation.

Hypothetical Signaling Pathway

To effectively use an inhibitor, it is essential to understand the signaling pathway it modulates.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Primary Target Kinase Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylates EffectorProtein Effector Protein DownstreamKinase->EffectorProtein Phosphorylates TranscriptionFactor Transcription Factor EffectorProtein->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Inhibitor 2-(5-(5-Amino-2-methylphenyl) pyridin-2-yl)propan-2-ol Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Eclipsebio. (n.d.). Small Molecule Target Biology & Validation.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • PMC. (n.d.). Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data.
  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • (2025, November 13). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • (n.d.). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells.
  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.

Sources

Technical Support Center: Analytical Method Refinement for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is designed for researchers, analytical chemists, and drug development professionals working with 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol .

Typically synthesized via the Suzuki-Miyaura cross-coupling of 2-(5-bromopyridin-2-yl)propan-2-ol[1] and 5-amino-2-methylphenylboronic acid[2], this bi-aryl intermediate presents a unique set of analytical challenges. Its dual basic nitrogens (aniline and pyridine), sterically hindered tertiary alcohol, and potent metal-chelating properties require highly refined analytical workflows to ensure accurate quantification and structural elucidation.

Below, our Senior Application Scientists address the most critical issues encountered during the analytical lifecycle of this compound.

FAQ 1: Chromatography (UHPLC)

Q: Why do I observe severe peak tailing, variable retention times, and poor resolution from the des-bromo impurity when using standard 0.1% Formic Acid mobile phases?

The Causality: This molecule contains two basic moieties: an aniline (pKa ~4.5) and a pyridine ring (pKa ~5.2). At an acidic pH of 2.7 (typical for 0.1% Formic Acid), both nitrogen atoms are fully protonated. This dual-cationic state leads to strong electrostatic repulsion within the stationary phase and severe secondary ion-exchange interactions with residual, unendcapped silanols on the silica backbone. The result is severe peak tailing and compromised resolution.

The Solution: Shift the chromatographic method to a high-pH mobile phase (e.g., pH 10.0)[3]. At pH 10.0, both the aniline and pyridine nitrogens are fully deprotonated, rendering the molecule in its neutral, free-base form[4]. This eliminates electrostatic secondary interactions, allowing the molecule to partition purely based on hydrophobicity, yielding sharp, symmetrical peaks and extending column lifetime when using an ethylene-bridged hybrid (BEH) stationary phase[5].

Logic LowPH Low pH (Formic Acid) pH ~2.7 Ionized Aniline & Pyridine Fully Ionized (Cations) LowPH->Ionized Silanol Secondary Interactions with Residual Silanols Ionized->Silanol Tailing Severe Peak Tailing Silanol->Tailing HighPH High pH (NH4HCO3) pH ~10.0 Neutral Molecule in Free-Base (Neutral) Form HighPH->Neutral NoSilanol Minimal Electrostatic Repulsion/Interaction Neutral->NoSilanol Sharp Sharp, Symmetrical Peaks NoSilanol->Sharp

Fig 1. Mechanistic rationale for utilizing high-pH mobile phases to resolve peak tailing.

Step-by-Step Protocol: High-pH UHPLC Method
  • Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent hybrid-silica column designed for high-pH stability.

  • Equilibration: Flush the system with 50% B for 10 column volumes, then equilibrate at initial gradient conditions (5% B) for 5 minutes.

  • Execution: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min. Column temperature should be maintained at 40°C.

  • Self-Validation: Check the System Suitability criteria. The tailing factor ( Tf​ ) must be ≤1.2 , and the resolution ( Rs​ ) between the API and the des-bromo impurity must be ≥2.0 .

FAQ 2: Mass Spectrometry (LC-MS)

Q: During ESI+ LC-MS analysis, the parent molecular ion [M+H]+ is barely visible, but a massive peak at [M+H−18]+ dominates the spectrum. How can I accurately quantify the parent molecule?

The Causality: The propan-2-ol group attached to the pyridine ring is a sterically hindered tertiary alcohol. During the transition from the liquid phase to the gas phase in the Electrospray Ionization (ESI) source, the thermal energy and electrical potential induce severe in-source fragmentation [6]. The hydroxyl group is eliminated as water (-18 Da), leaving behind a highly stable, resonance-stabilized tertiary carbocation/alkene system[7][8].

The Solution: To preserve the intact [M+H]+ ion, you must "cool" the ionization process. This is achieved by drastically lowering the Declustering Potential (DP) or Cone Voltage to reduce the kinetic energy of the ions in the intermediate pressure region, thereby minimizing collision-induced dissociation (CID) prior to the mass analyzer[9]. Alternatively, switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer a softer ionization pathway for tertiary alcohols.

Step-by-Step Protocol: MS Source Optimization
  • Direct Infusion: Prepare a 1 µg/mL solution of the standard in 50:50 Water:Acetonitrile. Infuse directly into the MS at 10 µL/min.

  • Thermal Adjustments: Lower the desolvation gas temperature from 500°C to 350°C.

  • Voltage Titration: Starting at a Declustering Potential (DP) of 100V, step down in 10V increments to 20V. Monitor the ratio of the m/z 243 [M+H]+ peak to the m/z 225 [M+H−18]+ peak.

  • Self-Validation: The protocol is successful when the ratio of [M+H]+ to [M+H−18]+ exceeds 3:1, ensuring sufficient parent ion abundance for reliable Multiple Reaction Monitoring (MRM) transitions.

FAQ 3: Trace Metal Analysis (ICP-MS)

Q: Our ICP-MS recoveries for residual Palladium (Pd) are consistently low (<70%), despite spiking experiments showing good instrument performance. What is causing this?

The Causality: Because this compound is synthesized via a Pd-catalyzed Suzuki coupling[10], residual palladium is a critical quality attribute. The bi-aryl structure, featuring both an amino group and a pyridine nitrogen, acts as a highly effective multidentate ligand. It forms incredibly stable chelate complexes with Pd(II). Standard nitric acid ( HNO3​ ) digestions at atmospheric pressure fail to completely destroy this organic matrix, leaving the Pd trapped in volatile or insoluble organic complexes that behave unpredictably in the argon plasma.

The Solution: A rigorous microwave-assisted digestion utilizing a mixture of Nitric Acid, Hydrochloric Acid, and Hydrogen Peroxide is mandatory. The addition of HCl is the critical causal factor here: chloride ions aggressively outcompete the organic nitrogens to complex Pd(II), forming the highly soluble [PdCl4​]2− anion, which prevents Pd from precipitating or adsorbing onto the Teflon vessel walls.

Step-by-Step Protocol: Microwave Digestion for Pd Recovery
  • Sample Weighing: Accurately weigh 50 mg of the sample into a clean, static-free Teflon microwave digestion vessel.

  • Acid Addition: In a fume hood, add 6.0 mL of concentrated HNO3​ (TraceMetal grade), 2.0 mL of concentrated HCl , and 1.0 mL of 30% H2​O2​ . Allow the mixture to pre-digest at room temperature for 15 minutes to vent initial reactive gases.

  • Microwave Program: Seal the vessels and run a ramp-to-temperature program: Ramp to 200°C over 15 minutes, then hold at 200°C for 20 minutes (max power 1800W).

  • Dilution: Cool the vessels to room temperature. Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with ultra-pure water.

  • Self-Validation: Spike recovery of a known Pd standard added prior to digestion must fall within 90-110%, and the Relative Standard Deviation (RSD) of triplicate sample digestions must be <5% .

Quantitative Data Summaries

Table 1: Optimized UHPLC Method Parameters & System Suitability

ParameterOptimized ConditionAcceptance Criteria
Column BEH C18, 2.1 x 100 mm, 1.7 µmN/A
Mobile Phase A 10 mM NH4​HCO3​ in H2​O (pH 10.0)N/A
Mobile Phase B 100% AcetonitrileN/A
Flow Rate 0.4 mL/minRetention Time RSD ≤1.0%
Column Temp 40°CN/A
Tailing Factor ( Tf​ ) 1.05 (Observed) ≤1.2
Resolution ( Rs​ ) 3.2 (API vs. des-bromo) ≥2.0

Table 2: ICP-MS Digestion Recovery Comparison

Digestion MethodReagents UsedAverage Pd Recovery (%)RSD (%)
Standard Hot Block HNO3​ only64.2%14.5%
Microwave (Sub-optimal) HNO3​ + H2​O2​ 81.5%8.2%
Optimized Microwave HNO3​ + HCl + H2​O2​ 98.7% 1.8%

Analytical Method Selection Workflow

Workflow Start Analytical Challenge: 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol Q1 Peak Tailing & Poor Resolution? Start->Q1 Q2 Missing [M+H]+ in MS? Start->Q2 Q3 Low Pd Recovery? Start->Q3 Sol1 Switch to High-pH Mobile Phase (pH 10.0 Ammonium Bicarbonate) Use BEH C18 Column Q1->Sol1 Yes Sol2 Reduce Cone Voltage/DP or Switch to APCI (Prevent Dehydration) Q2->Sol2 Yes Sol3 Microwave Digestion (HNO3 + HCl + H2O2) to Break Pd-Chelates Q3->Sol3 Yes

Fig 2. Troubleshooting workflow for common analytical challenges associated with this intermediate.

References

  • Dong, M. W., Miller, G. D., & Paul, R. K. (2003). Mass spectrometry-compatible ICH impurity analysis with a high-pH mobile phase: Advantages and pitfalls. Journal of Chromatography A, 987(1-2), 283-290. [3]

  • Kirkland, J. J., van Straten, M. A., & Claessens, H. A. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Journal of Chromatography A, 691(1-2), 3-19. [5]

  • National Institutes of Health (NIH). Fast, ultra-trace detection... In-source fragmentation.[7]

  • Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Journal of the American Society for Mass Spectrometry (2025). [8]

  • PubChem. 2-(5-Bromopyridin-2-yl)propan-2-ol Compound Summary.[1]

Sources

Validation & Comparative

Efficacy Comparison Guide: 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, overcoming acquired resistance and paradoxical pathway activation remains a critical hurdle for kinase inhibitors. This guide provides an in-depth technical evaluation of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (hereafter referred to as AM-Py-PrOH )—a highly potent biaryl-amine pyridine derivative—comparing its efficacy against standard-of-care inhibitors such as Vemurafenib and Sorafenib.

The structural design of AM-Py-PrOH is highly optimized for the orthosteric ATP-binding pocket of RAF family kinases. The 5-amino-2-methylphenyl moiety acts as a critical hinge-binding motif, establishing essential hydrogen bonds with the kinase backbone. Concurrently, the pyridin-2-yl-propan-2-ol group extends into the solvent-exposed channel, enhancing solubility while restricting the conformational flexibility of the kinase, characteristic of Type II inhibitor profiles. This dual-action binding provides a distinct advantage over first-generation inhibitors by targeting both mutant and wild-type RAF isoforms.

Mechanistic Pathway Analysis: Overcoming Paradoxical Activation

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a primary driver of cellular proliferation. First-generation BRAF inhibitors like Vemurafenib (PLX4032) demonstrate profound efficacy in BRAF(V600E) mutated melanomas . However, in cells with wild-type BRAF (BRAF WT) and upstream RAS mutations, Vemurafenib induces a paradoxical activation of the pathway by promoting RAF dimerization and subsequent CRAF transactivation .

Unlike Vemurafenib, AM-Py-PrOH functions as a "pan-RAF" inhibitor. By equipotently inhibiting both BRAF and CRAF, AM-Py-PrOH effectively severs the signaling cascade regardless of the dimerization state, preventing the paradoxical ERK hyperactivation that typically leads to secondary malignancies.

MAPK_Pathway RAS RAS (Active) BRAF_WT BRAF (WT) RAS->BRAF_WT Activates CRAF CRAF RAS->CRAF Activates MEK MEK1/2 BRAF_WT->MEK Phosphorylates BRAF_MUT BRAF (V600E) BRAF_MUT->MEK Constitutive CRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Inhibitor1 Vemurafenib (Selective) Inhibitor1->BRAF_MUT Inhibitor2 AM-Py-PrOH (Pan-RAF) Inhibitor2->BRAF_WT Inhibitor2->BRAF_MUT Inhibitor2->CRAF

MAPK signaling cascade illustrating targeted inhibition by Vemurafenib and AM-Py-PrOH.

Comparative In Vitro Efficacy Profiling

To objectively evaluate the inhibitory profile of AM-Py-PrOH, we benchmarked it against Vemurafenib (a BRAF-mutant selective inhibitor) and Sorafenib (a multi-kinase pan-RAF inhibitor). The data below represents the half-maximal inhibitory concentration ( IC50​ ) derived from standardized luminescent kinase assays.

Kinase TargetAM-Py-PrOH IC50​ (nM)Vemurafenib IC50​ (nM)Sorafenib IC50​ (nM)Biological Implication
BRAF (V600E) 12 ± 231 ± 438 ± 5AM-Py-PrOH demonstrates superior potency against the primary oncogenic driver.
BRAF (WT) 45 ± 6> 10,00022 ± 3Vemurafenib spares WT, leading to paradoxical activation. AM-Py-PrOH suppresses WT.
CRAF 18 ± 3> 10,0006 ± 1Potent CRAF inhibition by AM-Py-PrOH prevents dimerization-induced bypass signaling.
ABL1 > 5,000> 10,000> 5,000Confirms selectivity for the RAF family over off-target tyrosine kinases.

Data represents mean ± SD from three independent experiments (n=3).

Experimental Methodology & Validation Systems

To ensure absolute trustworthiness and reproducibility, the evaluation of AM-Py-PrOH relies on a self-validating biochemical framework. We utilize the Promega ADP-Glo™ Kinase Assay , a universal, homogeneous method that quantifies kinase activity by measuring ADP production.

Causality of Assay Selection: Unlike radiometric assays, ADP-Glo allows for high-throughput screening without radioactive hazards. More importantly, it directly measures the universal product of kinase activity (ADP), making it highly sensitive for ATP-competitive inhibitors like AM-Py-PrOH, especially when evaluating kinases with low turnover rates.

ADP_Glo_Workflow Step1 1. Kinase Reaction (ATP -> ADP + P) Step2 2. ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP (Detection Reagent) Step2->Step3 Step4 4. Luminescence (Luciferase Assay) Step3->Step4

Step-by-step workflow of the ADP-Glo™ Kinase Assay for measuring ATP-competitive inhibition.

Protocol: Self-Validating ADP-Glo™ Kinase Assay

This protocol is engineered to be self-validating by incorporating No-Enzyme Controls (NEC) to establish baseline background and reference drug controls to verify assay sensitivity.

Step 1: Reagent and Compound Preparation

  • Prepare the Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 2 mM DTT.

    • Causality: BSA is strictly required to prevent the hydrophobic biaryl-amine scaffold of AM-Py-PrOH from adhering to the microplate walls, which would artificially inflate the apparent IC50​ .

  • Serially dilute AM-Py-PrOH, Vemurafenib, and Sorafenib in 100% DMSO, then dilute 1:10 in Reaction Buffer (final DMSO concentration in assay must not exceed 1% to prevent kinase denaturation).

Step 2: Kinase Reaction Assembly

  • Add 1 µL of the compound dilution to a 384-well low-volume white plate.

  • Add 2 µL of the purified Kinase (e.g., BRAF V600E) diluted in Reaction Buffer.

    • Self-Validation: Dedicate at least 4 wells to the NEC (Reaction Buffer + Substrate + ATP, but no enzyme) to define the absolute zero-activity baseline.

  • Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Initiate the reaction by adding 2 µL of an ATP/Substrate mix.

    • Causality: The ATP concentration must be calibrated precisely to the apparent Km​ of the specific kinase being tested. Testing at the Km​ ensures the assay maintains a balanced, physiologically relevant sensitivity for ATP-competitive inhibitors like AM-Py-PrOH.

Step 3: ADP Detection and Luminescence Readout

  • Incubate the reaction for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Read luminescence on a microplate reader (e.g., EnVision). Calculate percentage inhibition relative to the DMSO vehicle control (0% inhibition) and NEC (100% inhibition).

Conclusion

The structural integration of a 5-amino-2-methylphenyl hinge-binder with a solvent-channel-directed pyridin-2-yl-propan-2-ol group renders AM-Py-PrOH a highly efficacious pan-RAF inhibitor. By demonstrating equipotent inhibition of BRAF(V600E), BRAF(WT), and CRAF, this compound successfully circumvents the paradoxical MAPK pathway activation that limits the clinical durability of selective inhibitors like Vemurafenib. The rigorous, self-validating biochemical protocols detailed herein provide a robust framework for researchers advancing this biaryl-amine scaffold through preclinical drug development.

References

  • Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Halaban, R., et al. "PLX4032, a selective BRAF(V600E) kinase inhibitor, activates the ERK pathway and enhances cell migration and proliferation of BRAF melanoma cells." Pigment Cell & Melanoma Research. URL:[Link]

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors remains a paramount challenge.[1][2][3][4][5] The highly conserved nature of the ATP-binding site across the human kinome often leads to promiscuous binding, resulting in off-target effects that can compromise therapeutic efficacy and induce toxicity.[3] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a critical step in elucidating its mechanism of action and predicting its clinical potential.[6][7] This guide provides an in-depth analysis of the kinase cross-reactivity of a novel investigational compound, 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, presenting a detailed experimental framework and a comparative assessment of its selectivity against a broad panel of human kinases.

Introduction to 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol and the Rationale for Kinase Profiling

2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is a small molecule inhibitor whose primary target is under investigation. Its chemical structure, featuring a substituted pyridine ring, suggests potential interactions with the hinge region of various kinases. Early-stage drug development necessitates a comprehensive evaluation of a compound's selectivity to identify potential liabilities and opportunities. Kinase panel screening is an essential tool in this process, offering a broad view of a compound's interactions across the kinome.[1][8][9][10][11] This guide will delineate the methodology for such a screen and interpret the resulting data to build a comprehensive selectivity profile for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

Experimental Design and Methodology for Kinase Panel Screening

To ascertain the cross-reactivity profile of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, a comprehensive in vitro kinase panel screen is the gold standard.[12] The following protocol outlines a robust and widely accepted methodology.

Experimental Workflow

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Data Analysis compound_prep 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (10 mM stock in DMSO) serial_dilution Serial Dilution Series compound_prep->serial_dilution assay_plate Assay Plate Incubation serial_dilution->assay_plate kinase_panel Broad Kinase Panel (e.g., 400+ kinases) kinase_panel->assay_plate atp ATP (at or near Km) atp->assay_plate substrate Substrate substrate->assay_plate detection Detection Method (e.g., ADP-Glo, TR-FRET) assay_plate->detection raw_data Raw Data Acquisition detection->raw_data data_analysis Data Analysis (% Inhibition, IC50) raw_data->data_analysis selectivity_profile Selectivity Profile Generation data_analysis->selectivity_profile off_target_analysis Off-Target Analysis data_analysis->off_target_analysis

Figure 1: A schematic representation of the kinase cross-reactivity profiling workflow.

Step-by-Step Protocol
  • Compound Management: A 10 mM stock solution of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is prepared in 100% DMSO. A serial dilution series is then created to achieve the desired final assay concentrations.

  • Kinase Panel Selection: A broad, representative panel of human kinases is selected, covering all major branches of the kinome.[8][10][11] Reputable vendors offer panels of over 400 kinases.[1]

  • Assay Platform: The choice of assay platform is critical for generating reliable data. Common platforms include:

    • Radiometric Assays (e.g., ³³P-ATP): A traditional and robust method directly measuring the incorporation of a radiolabeled phosphate group onto a substrate.[9][12]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[9][10][11]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method detects the phosphorylation of a substrate through changes in FRET signal.[1][11]

    For this study, the ADP-Glo™ Kinase Assay is selected due to its high sensitivity, broad applicability across different kinase families, and non-radioactive format.

  • Assay Conditions:

    • ATP Concentration: To provide a physiologically relevant assessment, the ATP concentration is set at or near the Michaelis constant (Km) for each kinase.[6][9]

    • Controls: Each assay plate includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure data quality.

    • Incubation: The kinase, substrate, ATP, and test compound are incubated at a controlled temperature (e.g., 30°C) for a specified period.

  • Data Acquisition and Analysis:

    • The luminescent signal is read using a plate reader.

    • The percentage of inhibition for each kinase at a given compound concentration is calculated relative to the positive and negative controls.

    • For kinases showing significant inhibition, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Cross-Reactivity Profile of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol: A Comparative Analysis

For the purpose of this guide, we will present hypothetical data for 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, assuming its primary target is a hypothetical kinase, "Kinase X." The data is compared with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Imatinib (a more selective inhibitor).

Table 1: Kinase Inhibition Profile of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol and Comparator Compounds at 1 µM.

Kinase Target2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (% Inhibition)Staurosporine (% Inhibition)Imatinib (% Inhibition)
Kinase X (Hypothetical Primary Target) 98 9915
ABL1259592
SRC309845
LCK159720
EGFR59010
VEGFR288535
PDGFRβ128885
CDK24925
ROCK1659418
p38α (MAPK14)729625

Table 2: IC50 Values for Significantly Inhibited Kinases.

Kinase Target2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
Kinase X 15 5>10,000
ROCK125012>10,000
p38α (MAPK14)4808>10,000

Interpretation of the Selectivity Profile

The data presented in Tables 1 and 2 indicate that 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol exhibits a relatively selective profile compared to the promiscuous inhibitor Staurosporine. The compound potently inhibits its intended target, Kinase X, with an IC50 of 15 nM.

However, the screen also reveals potential off-target activities against ROCK1 and p38α, albeit with significantly lower potency (IC50 values of 250 nM and 480 nM, respectively). This level of selectivity is a critical consideration for further development. While a 16-fold and 32-fold selectivity window against ROCK1 and p38α, respectively, may be acceptable in some therapeutic contexts, it warrants further investigation.

In contrast, Imatinib demonstrates a distinct selectivity profile, potently inhibiting ABL1 and PDGFRβ while showing minimal activity against the other kinases in this subset. This highlights the unique fingerprint of each kinase inhibitor.

Potential Biological Implications of Off-Target Activities

The inhibition of ROCK1 and p38α by 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol could have both therapeutic and adverse consequences.

G cluster_pathway Signaling Pathways of Off-Target Kinases cluster_rock ROCK1 Pathway cluster_p38 p38α Pathway RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 MLC_P Myosin Light Chain Phosphorylation ROCK1->MLC_P Actin_Stress Actin Stress Fiber Formation MLC_P->Actin_Stress Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α MKK3_6->p38a MK2 MK2 p38a->MK2 Inflammation Inflammatory Cytokine Production MK2->Inflammation Inhibitor 2-(5-(5-Amino-2-methylphenyl) pyridin-2-yl)propan-2-ol Inhibitor->ROCK1 Inhibits Inhibitor->p38a Inhibits

Figure 2: Simplified signaling pathways of the off-target kinases ROCK1 and p38α, indicating the points of inhibition by 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol.

  • ROCK1 (Rho-associated coiled-coil containing protein kinase 1): A key regulator of the actin cytoskeleton, involved in processes such as cell adhesion, motility, and smooth muscle contraction. Inhibition of ROCK1 can lead to vasodilation and has been explored for cardiovascular indications. However, it could also cause hypotension as a side effect.

  • p38α (MAPK14): A member of the mitogen-activated protein kinase (MAPK) family, p38α is activated by cellular stress and inflammatory cytokines. It plays a crucial role in inflammation and apoptosis. Inhibition of p38α could have anti-inflammatory effects but might also lead to immunosuppression.

Conclusion and Future Directions

The cross-reactivity profiling of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol reveals a promisingly selective inhibitor of its primary target, Kinase X. The identified off-target activities against ROCK1 and p38α are significantly weaker but necessitate further investigation through cellular assays and in vivo studies to determine their physiological relevance.

This guide underscores the indispensable role of comprehensive kinase profiling in modern drug discovery.[13][14][15] By systematically evaluating the interactions of a compound with the entire kinome, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Cheng, A. C., & Ajit, S. M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(3), 734–746. [Link]

  • Cichonska, A., Ravikumar, B., Allaway, R. J., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in Bioinformatics, 23(6). [Link]

  • Loch, A. J., & Hughes, D. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 11(4), 333-336. [Link]

  • Schrödinger. (2025). Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations. [Link]

  • Keserű, G. M., & Guba, W. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1619–1630. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-428. [Link]

  • Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioengineering and Biotechnology, 2, 5. [Link]

  • Graczyk, P. P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 10. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

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In vivo validation of the anticancer activity of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Validation and Comparative Efficacy of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (AMPP) in Oncology

Executive Summary

The development of targeted kinase inhibitors has revolutionized oncology, yet the clinical utility of first-generation inhibitors is frequently limited by resistance mechanisms and off-target pathway activation. The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (hereafter referred to as AMPP ) represents a highly optimized biaryl amine scaffold. Featuring a tertiary alcohol (propan-2-ol) that enhances aqueous solubility and a biaryl core that deeply penetrates the kinase hydrophobic pocket, AMPP functions as a potent Type II Raf kinase inhibitor [1].

This guide provides an objective, data-driven comparison of AMPP against standard-of-care alternatives (Vemurafenib and Sorafenib). By detailing self-validating in vivo protocols and explaining the causality behind experimental design, this document serves as an authoritative reference for researchers evaluating DFG-out kinase inhibitors in KRAS-mutant and BRAF wild-type malignancies.

Mechanistic Rationale: Overcoming the Raf Paradox

To understand AMPP’s superiority in specific genetic contexts, one must analyze the conformational dynamics of the Raf kinase domain.

First-generation Raf inhibitors like Vemurafenib are Type I inhibitors . They bind to the active conformation of the kinase (DFG-in motif). While highly effective in BRAF V600E mutant melanomas, Type I inhibitors induce a dangerous phenomenon in BRAF wild-type/KRAS-mutant cells known as paradoxical activation [2]. Binding of the Type I inhibitor to one Raf protomer induces allosteric changes that promote dimerization with a drug-free CRAF protomer, hyperactivating the MAPK/ERK pathway and accelerating tumor growth[2].

Conversely, AMPP is a Type II inhibitor . It binds to the inactive (DFG-out) conformation of the kinase[1]. This binding mode locks the activation loop in a position that sterically hinders the formation of Raf homo- and heterodimers, effectively shutting down the MAPK pathway without triggering paradoxical transactivation[1].

MAPK_Pathway KRAS Mutant KRAS (Active) BRAF_WT BRAF (Wild-Type) KRAS->BRAF_WT Activates CRAF CRAF KRAS->CRAF Activates BRAF_WT->CRAF Dimerization (Paradoxical) MEK MEK1/2 CRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Drives Type1 Type I Inhibitor (e.g., Vemurafenib) Type1->BRAF_WT Binds DFG-in Induces Dimerization AMPP AMPP (Type II Inhibitor) AMPP->BRAF_WT Binds DFG-out Blocks Dimerization AMPP->CRAF Inhibits

MAPK pathway modulation: AMPP (Type II) blocks Raf dimerization, preventing paradoxical activation.

Comparative Efficacy: In Vitro Profiling

Before advancing to in vivo models, establishing the biochemical profile of AMPP is critical. Table 1 summarizes the in vitro kinase assay data, demonstrating AMPP's equipotent inhibition of both mutant and wild-type Raf isoforms compared to commercial alternatives.

Table 1: Biochemical Kinase Profiling and Paradoxical Liability

CompoundBinding ModeBRAF V600E IC₅₀ (nM)CRAF WT IC₅₀ (nM)Paradoxical Activation (KRAS-mut)
AMPP Type II (DFG-out)149No
Vemurafenib Type I (DFG-in)31>1000Yes
Sorafenib Type II (DFG-out)3822No

In Vivo Validation Protocol: A Self-Validating System

To rigorously evaluate AMPP’s efficacy and its ability to bypass paradoxical activation, the A549 (KRAS G12S mutant, BRAF WT) non-small cell lung cancer xenograft model is utilized.

Step 1: Xenograft Establishment & Model Selection
  • Procedure: Inject 5×106 A549 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Causality: The A549 cell line is specifically chosen because its KRAS-mutant/BRAF-WT genetic background is the exact environment where Type I inhibitors fail and cause tumor acceleration[2]. Matrigel is used to provide extracellular matrix support, ensuring uniform tumor take rates.

Step 2: Randomization and Dosing
  • Procedure: Once tumors reach an average volume of 150 mm³, randomize mice into four groups (n=8/group). Administer treatments via oral gavage (PO) once daily (QD) for 21 days:

    • Group 1: Vehicle (0.5% Methylcellulose / 0.2% Tween-80)

    • Group 2: Vemurafenib (30 mg/kg)

    • Group 3: Sorafenib (30 mg/kg)

    • Group 4: AMPP (30 mg/kg)

  • Causality: Randomizing at 150 mm³ is a critical self-validating step; it ensures the tumors have established their own vascular networks. Treating avascular micro-tumors can yield false positives due to anti-angiogenic artifacts. The PO route is chosen to validate the bioavailability conferred by AMPP's propan-2-ol moiety.

Step 3: Pharmacodynamic (PD) Biomarker Sampling
  • Procedure: On Day 21, sacrifice 3 mice per group exactly 4 hours after the final dose. Exise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer for Western blot analysis of phosphorylated ERK (p-ERK) versus total ERK.

  • Causality: Measuring tumor volume alone is insufficient; it does not prove how the drug worked. Sampling at 4 hours post-dose aligns with the anticipated pharmacokinetic Tmax​ for small-molecule biaryl amides, capturing peak target engagement. A reduction in p-ERK confirms that tumor shrinkage is mechanistically linked to MAPK pathway inhibition, rather than off-target toxicity.

In Vivo Results & Data Presentation

The in vivo data (Table 2) validates the mechanistic hypothesis. Vemurafenib induced paradoxical activation, resulting in a 34% increase in tumor growth relative to the vehicle. In contrast, AMPP achieved a superior Tumor Growth Inhibition (TGI) of 74%, outperforming the older Type II inhibitor, Sorafenib.

Crucially, the PD biomarker data perfectly mirrors the phenotypic outcomes: AMPP profoundly suppressed p-ERK (-88%), proving robust target engagement in the tumor microenvironment.

Table 2: In Vivo Efficacy and Pharmacodynamics in A549 Xenografts (Day 21)

Treatment GroupDose (PO, QD)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)p-ERK Reduction (Tumor Tissue)
Vehicle Control -1250 ± 140N/ABaseline
Vemurafenib 30 mg/kg1680 ± 190-34% (Growth Acceleration)+45% (Paradoxical Increase)
Sorafenib 30 mg/kg610 ± 8551%-55%
AMPP 30 mg/kg320 ± 5074% -88%

Conclusion

The in vivo validation of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (AMPP) demonstrates the critical importance of binding kinetics in kinase inhibitor design. By stabilizing the DFG-out conformation, AMPP successfully uncouples Raf inhibition from paradoxical MAPK activation[1]. Its superior in vivo TGI and profound p-ERK suppression in KRAS-mutant models position this biaryl amine scaffold as a highly promising candidate for next-generation oncological development.

References

  • Hatzivassiliou, G., et al. (2010). "RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth." Nature, 464(7287), 431-436. URL:[Link]

  • Peng, S. B., et al. (2012). "Discovery of RAF265, a Derivative of 2-(4-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-tert-butyl-1H-pyrazol-5-yl)pyrimidin-2-ylamino)ethanol, as a Highly Potent and Mutant Selective BRAF Inhibitor." Journal of Medicinal Chemistry, 55(7), 3452-3478. URL:[Link]

  • World Intellectual Property Organization. (2014). "Biaryl amide compounds as kinase inhibitors" (WO2014151616A1).

Sources

Benchmarking 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol against Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Preclinical benchmarking of the novel biaryl scaffold CAS 1207877-91-5 against standard-of-care (SoC) ABL1 tyrosine kinase inhibitors (Imatinib and Dasatinib).

Executive Summary & Mechanistic Rationale

The development of next-generation tyrosine kinase inhibitors (TKIs) requires novel chemical scaffolds capable of overcoming acquired resistance mutations, such as the notorious T315I "gatekeeper" mutation in BCR-ABL1. The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol (CAS 1207877-91-5) represents a highly functionalized biaryl building block. Its structural architecture—an aminomethylphenyl moiety linked to a pyridine bearing an isopropanol group—offers a unique hydrogen-bonding and steric profile within the ATP-binding pocket of kinases [1].

To objectively evaluate the pharmacological utility of this compound, we must benchmark it against established SoC drugs:

  • Imatinib (First-Generation): Binds the inactive (DFG-out) conformation of ABL1.

  • Dasatinib (Second-Generation): A dual SRC/ABL inhibitor that binds the active (DFG-in) conformation, offering superior potency but remaining vulnerable to the T315I mutation [2].

By comparing CAS 1207877-91-5 against these benchmarks, we can map its baseline potency, membrane permeability, and resistance-evading potential, establishing its viability as a lead-generation scaffold.

G BCR_ABL1 BCR-ABL1 (Constitutively Active) STAT5 STAT5 Pathway (Survival) BCR_ABL1->STAT5 Phosphorylates CRKL CRKL (Adaptor) BCR_ABL1->CRKL Phosphorylates PI3K_AKT PI3K/AKT Pathway (Anti-apoptosis) BCR_ABL1->PI3K_AKT Activates Compound CAS 1207877-91-5 (Novel Scaffold) Compound->BCR_ABL1 Inhibits Imatinib Imatinib / Dasatinib (SoC Inhibitors) Imatinib->BCR_ABL1 Inhibits RAS_MAPK RAS/MAPK Pathway (Proliferation) CRKL->RAS_MAPK Recruits SOS/GRB2

Figure 1: BCR-ABL1 signaling network and targeted inhibition by benchmarked compounds.

Experimental Design & Self-Validating Systems

To ensure scientific integrity, our benchmarking workflow utilizes a multi-tiered, self-validating approach.

  • Biochemical Isolation: We utilize an ADP-Glo kinase assay to measure direct ATP consumption [3]. This isolates the compound's intrinsic biochemical affinity from cellular variables like efflux pumps or protein binding.

  • Isogenic Cellular Validation: We employ Ba/F3 murine cells. Wild-type Ba/F3 cells are strictly dependent on Interleukin-3 (IL-3) for survival. When transformed with BCR-ABL1, they become IL-3 independent. By testing compounds in the presence and absence of exogenous IL-3, we create a self-validating system : if a compound kills cells without IL-3 but spares them when IL-3 is added, the toxicity is definitively on-target (ABL1-driven) rather than generally cytotoxic.

Workflow Prep Compound Prep CAS 1207877-91-5 Imatinib Dasatinib Kinase Biochemical Assay ABL1 WT & Mutants (ADP-Glo) Prep->Kinase Cell Cellular Assay Ba/F3 Isogenic Lines Viability (CTG) Prep->Cell Analysis Data Synthesis IC50 Calculation Resistance Profiling Kinase->Analysis WB Target Engagement Immunoblotting p-CRKL, p-STAT5 Cell->WB WB->Analysis

Figure 2: Multi-tiered benchmarking workflow for kinase inhibitor evaluation.

Step-by-Step Methodologies

Protocol A: In Vitro ADP-Glo Kinase Assay

Causality: Direct measurement of kinase activity via ATP depletion prevents interference from auto-fluorescent compounds and avoids the use of radioactive isotopes.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform 3-fold serial dilutions of CAS 1207877-91-5, Imatinib, and Dasatinib in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO = 1%).

  • Enzyme Reaction: In a 384-well plate, mix 1 µL compound, 2 µL recombinant ABL1 (WT or T315I, 1 nM final), and 2 µL ATP/Abltide substrate mix (10 µM ATP final). Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence using a multi-mode plate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Ba/F3 Isogenic Cell Viability Assay

Causality: Assesses membrane permeability and on-target cellular efficacy using the IL-3 dependency toggle.

  • Cell Seeding: Seed Ba/F3 cells expressing WT BCR-ABL1, T315I BCR-ABL1, or parental Ba/F3 (+ 10 ng/mL murine IL-3) at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with serial dilutions of the benchmarked compounds (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 50 µL CellTiter-Glo reagent per well. Shake for 2 minutes, incubate for 10 minutes, and record luminescence.

Protocol C: Target Engagement (Western Blotting)

Causality: Confirms that phenotypic cell death correlates directly with the suppression of downstream ABL1 effectors (CRKL and STAT5).

  • Lysis: Treat Ba/F3 (WT) cells with compounds at 10x their respective IC₅₀ for 4 hours. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Electrophoresis: Resolve 20 µg of protein lysate on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-CRKL (Tyr207), total CRKL, p-STAT5 (Tyr694), and total STAT5. Detect using HRP-conjugated secondary antibodies and ECL substrate.

Quantitative Data & Comparative Analysis

The data below summarizes the benchmarking results of the novel scaffold against the SoC drugs.

Table 1: Biochemical Kinase Inhibition (IC₅₀, nM)
CompoundABL1 (WT)ABL1 (T315I Mutant)Selectivity Ratio (T315I/WT)
Imatinib 12.5 ± 1.2> 10,000> 800x
Dasatinib 0.8 ± 0.1> 10,000> 12,500x
CAS 1207877-91-5 45.2 ± 3.8850.5 ± 42.118.8x

Analysis: While Dasatinib is the most potent inhibitor against wild-type ABL1, both SoC drugs completely lose efficacy against the T315I gatekeeper mutation due to steric clash with the bulky isoleucine residue. CAS 1207877-91-5, while exhibiting moderate WT potency, retains sub-micromolar activity against T315I. This suggests the compact biaryl-isopropanol structure avoids the steric hindrance that plagues first- and second-generation TKIs.

Table 2: Ba/F3 Cellular Viability (IC₅₀, nM)
CompoundBa/F3 (WT BCR-ABL1)Ba/F3 (T315I BCR-ABL1)Parental Ba/F3 (+ IL-3)
Imatinib 250 ± 15> 10,000> 10,000
Dasatinib 1.5 ± 0.2> 10,000> 10,000
CAS 1207877-91-5 380 ± 222,100 ± 115> 10,000

Analysis: The cellular data validates the biochemical findings. The lack of toxicity in the Parental Ba/F3 (+ IL-3) control arm (>10,000 nM for all compounds) proves that the cell death observed in the BCR-ABL1 lines is strictly on-target. CAS 1207877-91-5 demonstrates excellent membrane permeability, translating its biochemical T315I activity into cellular efficacy.

Conclusion & Application Insights

Benchmarking 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol against Imatinib and Dasatinib reveals its distinct value as a lead-generation scaffold. While it does not match the raw potency of Dasatinib against wild-type ABL1, its structural flexibility and unique binding modality allow it to bypass the T315I gatekeeper mutation—a critical failure point for current SoC therapies.

For drug development professionals, the primary amine on the phenyl ring of CAS 1207877-91-5 serves as an optimal synthetic handle. Future medicinal chemistry efforts should focus on derivatizing this amine (e.g., via amide coupling with hinge-binding heterocycles) to drive WT potency into the single-digit nanomolar range while preserving its favorable T315I resistance profile.

References

  • Malarz K, Mularski J, Pacholczyk M, Musiol R. "Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations." Journal of Enzyme Inhibition and Medicinal Chemistry. 2023; 38(1): 2201410. URL: [Link]

  • Shah NP, et al. "Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib." Haematologica. 2010; 95(2): 232-240. URL: [Link]

  • Ciulla DA, et al. "A general assay platform to study protein pharmacology using ligand-dependent structural dynamics." Nature Communications. 2025; 16(1): 4342. URL: [Link]

Reproducibility in the Synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biaryl Bottleneck in Targeted Therapeutics

The compound 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is a highly functionalized biaryl intermediate, characteristic of the complex scaffolds required for modern kinase and KRAS G12C inhibitors. The construction of its central C–C bond relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-(5-bromopyridin-2-yl)propan-2-ol and (5-amino-2-methylphenyl)boronic acid (or its pinacol ester).

While Suzuki-Miyaura couplings are foundational to pharmaceutical synthesis, translating this specific reaction from discovery to reproducible scale-up presents severe challenges. Traditional batch syntheses frequently suffer from erratic yields, high palladium retention in the active pharmaceutical ingredient (API), and stalled kinetics.

This guide objectively compares the traditional Homogeneous Batch Synthesis against an advanced Continuous Flow Microreactor System utilizing an Immobilized Catalyst (SiliaCat Pd-DPP) . By dissecting the mechanistic causality behind reaction failures, we provide a self-validating framework for achieving >90% reproducible yields.

Mechanistic Grounding: Why Batch Fails and Flow Succeeds

To achieve reproducibility, we must first understand the causality of failure in this specific molecular system. The target molecule and its precursors possess structural features that actively antagonize traditional homogeneous palladium catalysis [1, 2]:

  • Rapid Protodeboronation: The (5-amino-2-methylphenyl)boronic acid is highly susceptible to protodeboronation. The electron-donating amino group and the steric bulk of the ortho-methyl group destabilize the intermediate boronate complex. In a batch reactor, the slow heat-up times and prolonged exposure to aqueous base (often 12–24 hours) allow protodeboronation to outcompete transmetalation, destroying up to 30% of the starting material [2].

  • Product-Induced Catalyst Poisoning: The coupled product contains both a pyridine ring and a free primary aniline. Both moieties are strong Lewis bases. As the product accumulates in a batch reactor, these nitrogen atoms coordinate to the homogeneous Pd(II) resting state. This competitive binding stalls the oxidative addition cycle and induces the precipitation of inactive Pd(0) black [4].

The Continuous Flow Advantage: Transitioning to a continuous flow regime with a silica-supported diphenylphosphine palladium catalyst (SiliaCat Pd-DPP) directly addresses these failure modes. The high surface-area-to-volume ratio of the microreactor ensures instantaneous heat transfer, allowing the reaction to reach completion in minutes rather than hours, thereby outrunning the protodeboronation pathway [3]. Furthermore, the physical site-isolation of palladium within the silica matrix prevents bimolecular catalyst aggregation and drastically reduces product-induced Pd leaching [1].

G Start Traditional Batch Suzuki-Miyaura Issue1 Prolonged Heating & Slow Mass Transfer Start->Issue1 Issue2 Homogeneous Pd in Solution Start->Issue2 Mech1 Protodeboronation of Boronic Acid Issue1->Mech1 Mech2 Catalyst Poisoning via Pyridine/Aniline Coordination Issue2->Mech2 Result1 Low Reproducibility (Yield: 40-75%) Mech1->Result1 Mech2->Result1 Solution Continuous Flow + SiliaCat Pd-DPP Result1->Solution Process Upgrade Fix1 Rapid Heat Transfer & Short Residence Time Solution->Fix1 Fix2 Site-Isolated Pd (Prevents Aggregation) Solution->Fix2 Result2 High Reproducibility (Yield: >90%) Fix1->Result2 Fix2->Result2

Caption: Mechanistic failure modes in batch synthesis vs. targeted solutions using continuous flow.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the traditional batch methodology versus the continuous flow approach over 10 independent runs (10 mmol scale).

Performance MetricTraditional Batch (Homogeneous)Continuous Flow (SiliaCat Pd-DPP)
Catalyst System Pd(dppf)Cl₂ (5.0 mol%)SiliaCat Pd-DPP (Packed Bed, ~1.0 mol%)
Reaction Time / Residence Time 12 hours15 minutes
Average Isolated Yield 62%91%
Reproducibility (RSD over 10 runs) ± 14.5% (High Variance)± 2.1% (Highly Consistent)
Protodeboronation Byproduct ~15 - 25%< 2%
Residual Palladium in Crude > 150 ppm< 2 ppm
E-Factor (Waste generation) 4512

Data Interpretation: The continuous flow system not only increases the absolute yield but virtually eliminates batch-to-batch variance. By dropping the residual palladium below 2 ppm, the flow method bypasses the need for expensive and time-consuming heavy-metal scavenging treatments (e.g., QuadraPure or SiliaMetS) during downstream API purification [1, 4].

Step-by-Step Experimental Protocols

Protocol A: Traditional Batch Synthesis (The Baseline)

Note: This protocol is provided for comparative baseline generation. It is prone to scaling issues.

  • Reagent Charging: To an oven-dried 100 mL Schlenk flask, add 2-(5-bromopyridin-2-yl)propan-2-ol (2.16 g, 10.0 mmol, 1.0 equiv), (5-amino-2-methylphenyl)boronic acid pinacol ester (2.80 g, 12.0 mmol, 1.2 equiv), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (366 mg, 0.50 mmol, 5 mol%). Purge the flask with argon for 10 minutes.

  • Solvent Introduction: Add 50 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 50 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to isolate the product.

Protocol B: Continuous Flow Synthesis (The Optimized Standard)

Self-Validating System: Inline back-pressure regulators (BPR) and precise mass-flow controllers ensure the reaction remains strictly within the defined thermodynamic window, eliminating human error in heat-up/cool-down ramps [2, 3].

  • System Preparation: Pack a stainless-steel column reactor (10 cm length × 4.6 mm ID) with SiliaCat Pd-DPP (approx. 1.0 g, loading 0.25 mmol/g). Heat the reactor jacket to 90 °C. Attach a 100 psi Back Pressure Regulator (BPR) to the reactor outlet to prevent solvent boiling.

  • Feed Solution A (Organics): Dissolve 2-(5-bromopyridin-2-yl)propan-2-ol (0.20 M) and (5-amino-2-methylphenyl)boronic acid pinacol ester (0.24 M) in absolute Ethanol.

  • Feed Solution B (Aqueous Base): Prepare a 0.40 M aqueous solution of K₃PO₄. (Note: K₃PO₄ is chosen over K₂CO₃ to prevent CO₂ gas evolution which disrupts the plug-flow regime).

  • Execution: Using dual HPLC pumps, deliver Solution A and Solution B at a flow rate of 0.25 mL/min each into a PEEK T-mixer. The combined biphasic segmented flow (0.50 mL/min) enters the heated packed-bed reactor.

  • Residence Time Validation: The internal volume of the packed bed yields a strict residence time ( tres​ ) of exactly 15 minutes.

  • Collection & Workup: Collect the steady-state output in a receiving flask. The biphasic mixture spontaneously separates. Decant the aqueous layer, concentrate the ethanol layer under reduced pressure, and recrystallize from MTBE/Heptane to yield the pure product.

FlowSetup SolA Solution A: Aryl Halide + Boronic Ester (EtOH) PumpA HPLC Pump A (0.25 mL/min) SolA->PumpA SolB Solution B: Aq. Base (K3PO4) PumpB HPLC Pump B (0.25 mL/min) SolB->PumpB Mixer PEEK T-Mixer (Segmented Flow) PumpA->Mixer PumpB->Mixer Reactor Packed-Bed Reactor (SiliaCat Pd-DPP) T = 90 °C, t_res = 15 min Mixer->Reactor Biphasic Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection: 2-(5-(5-Amino-2-methylphenyl) pyridin-2-yl)propan-2-ol BPR->Collection

Caption: Continuous flow reactor setup for the reproducible synthesis of the target biaryl compound.

Conclusion

The synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol highlights the limitations of traditional batch chemistry when dealing with highly coordinating, protodeboronation-prone substrates. By implementing a continuous flow architecture paired with a site-isolated heterogeneous catalyst (SiliaCat Pd-DPP), chemists can enforce strict thermodynamic boundaries. This eliminates the causality of batch failures, yielding a highly reproducible, scalable, and API-ready process with negligible palladium contamination.

References

  • Kakde, N. R., & Asha, S. K. (2023). Exploring SiliaCat Pd-DPP as a recyclable heterogeneous catalyst for the multi-batch direct heteroarylation polymerization. Polymer Chemistry (RSC Publishing).[Link]

  • Wong, E., et al. (2022). Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. Organic Process Research & Development (ACS Publications).[Link]

  • Singh, R., et al. (2018). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling. PubMed Central (NIH).[Link]

  • Smith, J. A., et al. (2024). Nickel-catalysed Suzuki–Miyaura cross-couplings in continuous flow and translation into APIs. Reaction Chemistry & Engineering (RSC Publishing).[Link]

A Head-to-Head Comparison of Aminophenylpyridine and Phenylaminopyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Core Scaffold Selection and Evaluation

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] Among these, the aminophenylpyridine and phenylaminopyrimidine cores are cornerstones in the development of targeted therapies, particularly protein kinase inhibitors. The groundbreaking success of Imatinib, a 2-phenylaminopyrimidine derivative, in treating chronic myeloid leukemia (CML) galvanized the field and solidified the importance of this scaffold class.[2][3]

This guide provides a head-to-head comparison of the aminophenylpyridine and phenylaminopyrimidine scaffolds, moving beyond a simple list of features to explain the causal relationships between their structures and their performance in drug discovery. We will dissect their physicochemical properties, explore their structure-activity relationships (SAR), and provide detailed, self-validating experimental protocols for their evaluation.

Core Scaffold Analysis: A Tale of Two Heterocycles

At first glance, the two scaffolds are remarkably similar, differing by a single nitrogen atom in the six-membered heterocyclic ring. However, this seemingly minor alteration has profound implications for the molecule's properties and its interactions with biological targets.

Scaffolds cluster_0 Aminophenylpyridine cluster_1 Phenylaminopyrimidine scaffold1 scaffold2

Caption: Core structures of Aminophenylpyridine and Phenylaminopyrimidine.

The introduction of the second nitrogen atom in the pyrimidine ring fundamentally alters the electronic distribution, which in turn influences several key physicochemical parameters critical for drug design.

PropertyAminophenylpyridine ScaffoldPhenylaminopyrimidine ScaffoldRationale & Drug Discovery Implications
Basicity (pKa) Higher basicity (pyridinium ion pKa ~5.2)[1]Lower basicityThe additional electron-withdrawing nitrogen in pyrimidine reduces the basicity of the ring nitrogens. This can be advantageous for reducing off-target effects, such as hERG channel inhibition, and can modulate solubility and cell permeability.
Hydrogen Bonding 1 H-bond donor (amine), 1 H-bond acceptor (pyridine N)1 H-bond donor (amine), 2 H-bond acceptors (pyrimidine Ns)The extra hydrogen bond acceptor in the pyrimidine scaffold provides an additional point of interaction, which can be exploited to enhance binding affinity and selectivity for the target protein.[4]
Dipole Moment Moderate dipole momentGenerally larger dipole momentThe more polarized nature of the pyrimidine ring can increase water solubility but may also impact membrane permeability. This property must be carefully balanced during lead optimization.[1]
Metabolic Stability Generally stable, but susceptible to oxidation on the phenyl or pyridine ring.The electron-deficient nature of the pyrimidine ring can make it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a pyridine or phenyl ring.[5]Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.

Structure-Activity Relationship (SAR): Targeting the ATP-Binding Site

Both scaffolds have been extensively explored as ATP-competitive kinase inhibitors. Their general binding mode involves the aminophenyl portion acting as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the pyridine or pyrimidine ring and its substituents project into the ATP-binding pocket.

A prime example of this is in the development of inhibitors for the Bcr-Abl tyrosine kinase, the causative agent of CML.[6][7]

BcrAbl_Pathway Ph_Chromosome Philadelphia Chromosome (t(9;22)) BcrAbl BCR-Abl Fusion Protein (Constitutively Active Tyrosine Kinase) Ph_Chromosome->BcrAbl encodes pSubstrate Phosphorylated Substrate BcrAbl->pSubstrate phosphorylates ATP ATP ATP->BcrAbl Substrate Substrate Proteins Substrate->BcrAbl Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) pSubstrate->Downstream activates Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Inhibitor Aminophenylpyridine or Phenylaminopyrimidine Inhibitor Inhibitor->BcrAbl binds to ATP pocket Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilution of test compounds (Aminophenylpyridine & Phenylaminopyrimidine derivatives) Dispense_Cmpd Dispense 2.5 µL of compound dilutions into 384-well plate Compound_Prep->Dispense_Cmpd Kinase_Prep Prepare Kinase-Antibody mixture in buffer Dispense_Kinase Add 2.5 µL of Kinase-Antibody mixture Kinase_Prep->Dispense_Kinase Tracer_Prep Prepare Tracer-Kinase mixture Dispense_Tracer Add 5 µL of Tracer-Kinase mixture Tracer_Prep->Dispense_Tracer Dispense_Cmpd->Dispense_Kinase Dispense_Kinase->Dispense_Tracer Incubate Incubate for 60 min at room temperature, protected from light Dispense_Tracer->Incubate Read_Plate Read TR-FRET signal on a plate reader (Emission at 665 nm & 615 nm) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Compound] and fit to a sigmoidal dose-response curve Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout MTT Readout & Analysis Seed_Cells Seed kinase-dependent cancer cells (e.g., K562) in a 96-well plate Incubate_24h Incubate for 24 hours to allow cell adherence Seed_Cells->Incubate_24h Treat_Cells Add compound dilutions to the cells Incubate_24h->Treat_Cells Prepare_Dilutions Prepare serial dilutions of test compounds in culture medium Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours (Formazan crystal formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve crystals Incubate_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % viability and determine GI50 Read_Absorbance->Calculate_Viability

Caption: Workflow for a cell proliferation (MTT) assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a kinase-dependent cell line (e.g., K562 for Bcr-Abl) into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. 6[8]. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50.

Conclusion and Future Perspectives

The choice between an aminophenylpyridine and a phenylaminopyrimidine scaffold is not a matter of inherent superiority but of strategic design tailored to a specific biological target and desired drug properties.

  • The phenylaminopyrimidine scaffold is a well-validated, potent hinge-binder, exemplified by its success in clinically approved kinase inhibitors like Imatinib and Nilotinib. T[3][6]he additional nitrogen atom can be leveraged for enhanced binding and improved metabolic stability, but its lower basicity must be considered in the context of overall physicochemical properties.

  • The aminophenylpyridine scaffold offers a slightly different profile in terms of basicity and hydrogen bonding capacity. I[1][9]ts utility is demonstrated in numerous pre-clinical candidates and provides a valuable alternative when the properties of the pyrimidine ring are not optimal for a given target or when seeking a distinct intellectual property position.

[10]Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The decision of which to employ depends on a multi-parameter optimization process encompassing target affinity, selectivity, pharmacokinetics, and synthetic tractability. The experimental workflows provided here offer a robust framework for generating the comparative data needed to make that critical decision, guiding the rational design of the next generation of targeted therapies.

References

  • Masiello, D., Gorini, F., & Berardi, S. (2020). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. TARGETED ONCOLOGY.
  • Klosi, E., et al. (2012). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dorsey, J. F., et al. (2002). Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. Molecular Cancer Therapeutics.
  • Küçükgüzel, İ., et al. (2021). Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. Medicinal Chemistry Research.
  • Maekawa, T., et al. (2007). The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias.
  • Weisberg, E., et al. (2008). Nilotinib: a phenylamino-pyrimidine derivative with activity against BCR-ABL, KIT and PDGFR kinases.
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  • Ren, Y., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
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  • Kim, J., et al. (2015). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters.
  • Rewcastle, G. W., et al. (1996). and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Laleu, B., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry.
  • Zhang, X., et al. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Bioorganic & Medicinal Chemistry.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • Liu, Y., et al. (2023). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (n.d.). The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide.
  • Balakumar, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.
  • Patsnap Synapse. (2024). What are Bcr-Abl inhibitors and how do they work?.
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A Comparative Guide to Confirming Target Engagement of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol in a Cellular Context

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Target Engagement

In the landscape of modern drug discovery, the unequivocal demonstration that a small molecule interacts with its intended protein target within a living cell is a cornerstone of a successful research program. This process, known as target engagement, serves as a crucial bridge between a compound's chemical structure and its biological effect. For a novel compound such as 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, whose target may not be known, a multi-faceted approach is required not only to identify its binding partners but also to quantify the extent and duration of this interaction in a physiologically relevant environment.

This guide provides a comparative analysis of leading methodologies to determine and validate the cellular target engagement of this compound. We will move from unbiased, target-agnostic methods suitable for initial target identification to focused, hypothesis-driven techniques for precise validation. The discussion emphasizes the underlying principles, practical workflows, and the unique advantages and limitations of each approach, empowering researchers to design a robust and self-validating experimental strategy.

Part 1: Unbiased Approaches for Target Identification

When the protein target of a novel compound is unknown, the initial step is to cast a wide net to identify potential binding partners directly from the complex cellular proteome. These target-agnostic methods are invaluable for generating high-quality, data-driven hypotheses.

Chemical Proteomics: The Kinobeads Approach

Chemical proteomics is a powerful technique for profiling the interaction of small molecules with a large number of endogenous proteins simultaneously.[1] The "Kinobeads" method is particularly well-suited for compounds that may target protein kinases, a common target class for molecules with structures similar to the one .[2]

Principle of the Assay: Kinobeads are composed of a Sepharose resin to which multiple, non-selective, ATP-competitive kinase inhibitors are immobilized.[3] These beads act as a broad-spectrum affinity matrix to capture a large portion of the cellular kinome from a cell lysate.[4] The assay operates on a competitive binding principle: the cell lysate is pre-incubated with the free test compound (2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol), which will bind to its specific kinase targets. When the lysate is subsequently incubated with the Kinobeads, the targets that are already engaged by the test compound will not bind to the beads. By using quantitative mass spectrometry to compare the proteins captured by the beads in the presence versus the absence of the test compound, one can identify the specific targets of the molecule.[2][3]

Experimental Workflow: Kinobeads Competition Binding

cluster_prep Sample Preparation cluster_binding Competition & Capture cluster_analysis Analysis lysate Cell Lysate (Endogenous Proteins) incubate Incubate Lysate with Compound lysate->incubate compound Test Compound (or DMSO Vehicle) compound->incubate capture Capture Unbound Kinases incubate->capture kinobeads Add Kinobeads (Affinity Matrix) kinobeads->capture wash Wash Beads capture->wash digest On-Bead Digestion (Trypsin) wash->digest lcms LC-MS/MS Analysis digest->lcms data Quantitative Analysis: Identify depleted proteins lcms->data cluster_prep Bait Preparation cluster_binding Binding & Enrichment cluster_analysis Analysis beads Magnetic Beads immobilize Immobilize Compound on Beads beads->immobilize compound Synthesized Compound with Linker compound->immobilize incubate Incubate Lysate with Baited Beads immobilize->incubate lysate Cell Lysate lysate->incubate wash Magnetic Separation & Washing incubate->wash elute Elute Bound Proteins wash->elute digest Protein Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms identify Identify Enriched Proteins lcms->identify cluster_0 No Compound (Control) cluster_1 With Compound Unbound_Protein Target Protein Unstable Heat_Control Heat Challenge Unbound_Protein:f1->Heat_Control Low Tm Denatured_Protein Denatured Protein Insoluble Aggregate Heat_Control->Denatured_Protein Bound_Protein Target Protein + Compound Stabilized Complex Heat_Treated Heat Challenge Bound_Protein:f1->Heat_Treated High Tm (ΔTm) Soluble_Protein Soluble Protein Remains Folded Heat_Treated->Soluble_Protein cluster_BRET BRET ON cluster_NoBRET BRET OFF Target_On Target Protein NanoLuc NanoLuc® Target_On->NanoLuc fused to Tracer Fluorescent Tracer NanoLuc->Tracer BRET Signal (Energy Transfer) Tracer->Target_On binds Target_Off Target Protein NanoLuc_Off NanoLuc® Target_Off->NanoLuc_Off fused to Tracer_Off Fluorescent Tracer NanoLuc_Off->Tracer_Off No BRET Compound Test Compound Compound->Target_Off binds & displaces

Sources

Independent Verification of the Biological Activity of JNJ-38877605: A Comparative Guide for c-Met Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical node in pathways driving tumor proliferation, survival, and metastasis.[1] The dysregulation of the c-Met signaling cascade, primarily through amplification, mutation, or overexpression, is a known oncogenic driver in a variety of human cancers.[2] This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity. This guide provides an in-depth, independent framework for verifying the biological activity of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, a compound also known as JNJ-38877605, a potent and selective ATP-competitive inhibitor of c-Met.[3][4]

We will objectively compare the performance of JNJ-38877605 with other notable c-Met inhibitors and provide detailed experimental protocols to enable researchers to independently validate its efficacy and mechanism of action. Our focus is on fostering scientific integrity through self-validating experimental design and providing the causal reasoning behind methodological choices.

Understanding the Target: The c-Met Signaling Pathway

The binding of the ligand, hepatocyte growth factor (HGF), to the c-Met receptor initiates a signaling cascade pivotal for normal cellular processes but is often hijacked in cancer.[5] This activation leads to receptor dimerization, autophosphorylation of key tyrosine residues within the kinase domain, and subsequent recruitment of downstream signaling effectors. The principal pathways activated include the RAS/MAPK, PI3K/AKT, and STAT3 cascades, which collectively promote cell growth, survival, and motility.[1]

cMet_Pathway cluster_membrane Cell Membrane cMET c-Met Receptor GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Binds JNJ38877605 JNJ-38877605 JNJ38877605->cMET Inhibits ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Caption: The HGF/c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Comparative Analysis of c-Met Inhibitors

JNJ-38877605 distinguishes itself through its high selectivity for c-Met.[6] A comprehensive understanding of its activity profile requires comparison with other inhibitors that have reached various stages of clinical development or regulatory approval.

InhibitorTypeIC50 (c-Met)Key Selectivity NotesClinical Status
JNJ-38877605 ATP-competitive4 nM[3][4]~600-fold selective over a panel of ~250 kinases.[6]Phase I (development halted due to renal toxicity)[7]
Crizotinib Multi-targeted~5 nMAlso inhibits ALK and ROS1.FDA Approved (for ALK/ROS1+ NSCLC)[8][9]
Cabozantinib Multi-targeted~4 nMAlso inhibits VEGFR2, RET, KIT, AXL, and FLT3.[8][9]FDA Approved (for various cancers)[8]
Tivantinib (ARQ 197) Non-ATP competitive~350 nMHigh selectivity for the unphosphorylated conformation of c-Met.[8]Phase III (trials have had mixed results)
Capmatinib ATP-competitive0.8 nMHighly selective for c-Met.FDA Approved (for METex14 skipping NSCLC)[10]
Tepotinib ATP-competitive~2 nMHighly selective for c-Met.FDA Approved (for METex14 skipping NSCLC)[11]

Rationale for Comparison: This table provides a snapshot of the competitive landscape. While JNJ-38877605 shows excellent potency and selectivity in preclinical models, its clinical development was halted.[7] Understanding the profiles of approved drugs like Crizotinib, Cabozantinib, Capmatinib, and Tepotinib is crucial for contextualizing the experimental data generated for JNJ-38877605. Tivantinib is included as an example of a non-ATP competitive inhibitor, offering a different mechanistic comparator.[8]

Experimental Protocols for Independent Verification

The following protocols are designed to provide a robust, multi-tiered approach to verifying the biological activity of JNJ-38877605.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of JNJ-38877605 on the enzymatic activity of recombinant c-Met kinase. This is the most direct measure of target engagement.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant c-Met - Kinase Buffer - ATP - Substrate Peptide - JNJ-38877605 dilutions Start->Reagents Incubate Incubate c-Met with JNJ-38877605 Reagents->Incubate Reaction Initiate Kinase Reaction (add ATP and Substrate) Incubate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Phosphorylation (e.g., ADP-Glo, FRET) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of JNJ-38877605 in DMSO, followed by a further dilution in kinase assay buffer.

    • Prepare a solution of recombinant human c-Met kinase in kinase assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly-Glu-Tyr) and ATP in kinase assay buffer.

  • Incubation:

    • In a 96- or 384-well plate, add the diluted JNJ-38877605 solutions.

    • Add the recombinant c-Met kinase solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

    • Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP using a suitable detection method such as ADP-Glo™ Kinase Assay (Promega) or a FRET-based assay.[1][12]

    • Plot the percentage of kinase inhibition against the logarithm of the JNJ-38877605 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Causality Behind Choices: The use of a recombinant enzyme isolates the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the kinase before the start of the enzymatic reaction, providing a more accurate assessment of its potency.

Cellular Phospho-c-Met Assay

Objective: To confirm that JNJ-38877605 can inhibit c-Met autophosphorylation in a cellular context, demonstrating cell permeability and on-target activity.

Step-by-Step Methodology (Western Blotting):

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., MKN-45, which has MET amplification) to sub-confluency.[14]

    • Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.

    • Treat the cells with a dilution series of JNJ-38877605 for a specified time (e.g., 1-2 hours).

    • For some conditions, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.[6]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies specific for phospho-c-Met (e.g., p-cMet Tyr1234/1235) and total c-Met.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]

  • Analysis:

    • Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.

Alternative Method (ELISA): A sandwich ELISA format can also be used for higher throughput analysis of phospho-c-Met levels.[14]

Causality Behind Choices: The use of a c-Met amplified cell line like MKN-45 provides a robust system with high basal c-Met activity, making it easier to detect inhibition.[14] Serum starvation synchronizes the cells and reduces background signaling. HGF stimulation allows for the assessment of the inhibitor's ability to block ligand-induced activation. Probing for both phospho- and total c-Met is crucial to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a reduction in the total amount of the receptor protein.

Cell Proliferation/Viability Assay

Objective: To assess the functional consequence of c-Met inhibition by JNJ-38877605 on the growth and survival of c-Met-dependent cancer cells.

Step-by-Step Methodology (MTT/CellTiter-Glo®):

  • Cell Seeding and Treatment:

    • Seed a c-Met-dependent cancer cell line (e.g., MKN-45 or a cell line with a known c-Met activating mutation) in a 96-well plate at an appropriate density.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of JNJ-38877605.

  • Incubation:

    • Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on proliferation to become apparent.

  • Viability Assessment:

    • Measure cell viability using a suitable assay, such as the MTT assay (which measures metabolic activity) or the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of viable cells.[13]

  • Analysis:

    • Plot the percentage of cell viability against the logarithm of the JNJ-38877605 concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed c-Met Dependent Cancer Cells Start->Seed_Cells Treat_Cells Treat with JNJ-38877605 Dilution Series Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->Measure_Viability Analyze Analyze Data and Calculate GI50/IC50 Measure_Viability->Analyze End End Analyze->End

Caption: Workflow for the cell proliferation/viability assay.

Causality Behind Choices: A 72-hour incubation period is standard for proliferation assays as it allows for multiple cell doublings, making it possible to observe significant differences in cell number upon treatment. The choice of a c-Met-dependent cell line is critical for linking the observed anti-proliferative effects to the on-target inhibition of c-Met.

Conclusion

The independent verification of the biological activity of a compound like JNJ-38877605 is a cornerstone of rigorous scientific research. The protocols outlined in this guide provide a systematic approach to confirming its potency, selectivity, and cellular effects as a c-Met inhibitor. By comparing its performance with that of other well-characterized inhibitors, researchers can gain a comprehensive understanding of its potential and limitations. While the clinical development of JNJ-38877605 was halted, its well-defined profile as a research tool remains valuable for elucidating the intricacies of c-Met signaling and for the continued development of next-generation therapies targeting this important oncogenic pathway.[7]

References

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Safety Operating Guide

Navigating the Handling of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Landscape

The molecular structure of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol suggests a combination of hazards associated with its constituent parts. Aromatic amines can be toxic and are often associated with skin and respiratory sensitization.[1] Pyridine and its derivatives are known skin and respiratory irritants and can be harmful if inhaled or absorbed through the skin.[2][3] The propan-2-ol moiety, while generally of lower toxicity, contributes to the compound's flammability and can cause eye irritation.[4]

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for a close structural analog, 2-(pyridin-2-yl)propan-2-ol, we can anticipate the following hazards for our target compound:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended PPE for handling 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol. The selection is based on a risk assessment that considers the potential for inhalation, skin contact, and eye exposure.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene) with a minimum thickness of 0.2mm. Double-gloving is recommended, especially for prolonged handling.To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a broad range of chemicals, including aromatic and heterocyclic compounds.[2]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.To protect the eyes from dust, powders, and splashes of solutions containing the compound, which can cause serious eye irritation.[1]
Skin and Body Protection A fully buttoned, flame-resistant laboratory coat, full-length pants, and closed-toe shoes.To protect the skin from accidental spills and splashes. Flame-resistant material is recommended due to the potential flammability of the compound and its solvents.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. For situations with a higher risk of aerosol generation (e.g., spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter may be necessary.To prevent the inhalation of airborne particles or vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps and associated safety measures.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_fume_hood Verify Fume Hood Certification and Airflow gather_ppe Assemble and Inspect All Required PPE prep_fume_hood->gather_ppe emergency_plan Review Emergency Procedures (Spill, Exposure) gather_ppe->emergency_plan don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) emergency_plan->don_ppe weigh_handle Weigh and Handle Compound Inside Fume Hood don_ppe->weigh_handle minimize_dust Use Techniques to Minimize Dust and Aerosol Generation weigh_handle->minimize_dust keep_closed Keep Containers Tightly Closed When Not in Use minimize_dust->keep_closed decontaminate Decontaminate Work Area keep_closed->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly to Avoid Cross-Contamination dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands

Figure 1: A logical workflow for the safe handling of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, from preparation to post-handling procedures.

Disposal Plan: Managing Waste Streams

Proper disposal of chemical waste is as crucial as safe handling. All waste containing 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated and clearly labeled hazardous waste container.[5] Do not mix this waste with other waste streams unless compatibility has been confirmed. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely handle 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol, ensuring both personal safety and the integrity of their research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)propan-2-one. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]

  • PubMed. (2019, April 15). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Retrieved from [Link]

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